C.I. Pigment red 14
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-14-6-2-5-9-19(14)26-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)28-27-20-11-10-16(25)13-21(20)29(32)33/h2-13,30H,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYPQWKGYEJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064381 | |
| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-50-7 | |
| Record name | Pigment Red 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, 4-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 4-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Pigment Red 14 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and known properties of C.I. Pigment Red 14 (CAS No. 6471-50-7), a monoazo pigment. The information is compiled from various technical datasheets and scientific sources.
Chemical Identity and Structure
This compound, also known by its Colour Index number 12380, is an organic compound classified as a Naphthol AS pigment. Its chemical name is 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(o-tolyl)-2-naphthamide.[1]
The molecular structure of this compound is characterized by a substituted naphthalene ring system linked to a chloronitrophenyl group via an azo bridge (–N=N–). This extended system of conjugated double bonds is the chromophore responsible for its red color.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Red 14
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Pigment Red 14, identified by the Colour Index Number 12380, is a monoazo pigment that imparts a blue-light red hue. Its synthesis is a classic example of azo coupling, a fundamental reaction in the production of a wide range of organic colorants. This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of this compound, including detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and potentially applying this synthetic process.
Introduction
Organic pigments are a cornerstone of modern coloration technology, finding applications in diverse sectors including textiles, plastics, paints, inks, and even specialized fields like medical diagnostics and cosmetics.[1] this compound is a notable member of the azo pigment family, valued for its specific color characteristics and stability.[2] The manufacturing of this pigment is centered around a two-stage process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound and its precursors is essential for successful synthesis and application.
| Compound | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Pigment Red 14 | 6471-50-7 | C₂₄H₁₇ClN₄O₄ | 460.87 |
| 4-Chloro-2-nitrobenzenamine | - | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 |
| 3-Hydroxy-N-o-tolyl-2-naphthamide | - | 135-61-5 | C₁₈H₁₅NO₂ | 277.32 |
Synthesis of this compound
The synthesis of this compound is achieved through a well-established two-step process:
-
Diazotization of 4-Chloro-2-nitrobenzenamine: The primary aromatic amine, 4-Chloro-2-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with the coupling component, 3-Hydroxy-N-o-tolyl-2-naphthamide, to form the final azo pigment, this compound.[2]
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, compiled from established methodologies for azo pigment synthesis.
Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 17.3 g (0.1 mol) of 4-Chloro-2-nitrobenzenamine to 150 mL of 10% hydrochloric acid.
-
Stir the mixture to form a fine suspension and cool to 0-5 °C using an ice-salt bath.
-
Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 40 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
The resulting diazonium salt solution should be a clear, pale-yellow liquid and is used immediately in the next step.
Step 2: Azo Coupling
-
In a separate 1 L beaker, dissolve 27.7 g (0.1 mol) of 3-Hydroxy-N-o-tolyl-2-naphthamide in 300 mL of a 5% sodium hydroxide solution.
-
Cool the solution of the coupling component to 5-10 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Step 1) to the solution of the coupling component over 60-90 minutes.
-
During the addition, the pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the controlled addition of a 10% sodium hydroxide solution.
-
A colored precipitate of this compound will form immediately.
-
After the addition is complete, continue stirring the mixture for 2-3 hours at 10-15 °C to ensure the coupling reaction goes to completion.
Step 3: Isolation and Purification
-
The pigment slurry is heated to 80-90 °C for 30-60 minutes to promote particle growth and improve filterability.
-
The hot slurry is then filtered using a Buchner funnel.
-
The filter cake is washed with hot deionized water until the filtrate is free of chloride ions (tested with a silver nitrate solution).
-
The purified pigment is dried in an oven at 80-100 °C until a constant weight is achieved.
Expected Yield and Purity
Manufacturing Process Overview
The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but involves larger-scale equipment and more stringent process control.
Caption: A schematic overview of the manufacturing process for this compound.
Experimental Workflow Visualization
The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via diazotization and azo coupling is a robust and well-understood process. This guide has provided a detailed technical overview, from the fundamental chemical reactions to a comprehensive manufacturing workflow. While the provided experimental protocol offers a solid foundation, further optimization of reaction parameters may be necessary to achieve desired yields and pigment characteristics for specific applications. The visualizations included serve to clarify the logical relationships and procedural steps involved in the synthesis and manufacturing of this important organic pigment.
References
CAS number and molecular formula of C.I. Pigment Red 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Pigment Red 14, a synthetic organic pigment belonging to the monoazo class of compounds. This document details its chemical identity, synthesis, and key physicochemical properties, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Molecular Structure
This compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamide. It is a single azo compound.[1]
| Identifier | Value |
| C.I. Name | Pigment Red 14 |
| C.I. Number | 12380 |
| CAS Number | 6471-50-7[1] |
| Molecular Formula | C₂₄H₁₇ClN₄O₄[1] |
| Molecular Weight | 460.87 g/mol [1] |
Physicochemical Properties
This compound is a blue-light red pigment with several notable properties relevant to its application in various industries, including textiles, plastics, paints, and inks.[1][2] A summary of its key quantitative properties is provided below.
| Property | Value | Test Method/Standard |
| Lightfastness (Blue Wool Scale) | 6-7 | ISO 105-B02[3][4][5][6][7] |
| Heat Stability | Up to 300°C | Varies by application[8] |
| Oil Absorption | Varies by grade | ASTM D281-84[9] |
| Chemical Resistance (5% Sodium Carbonate) | Unchanging | -[1] |
| Chemical Resistance (5% Muriatic Acid) | Unchanging | -[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]
Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine
-
A suspension of 4-chloro-2-nitrobenzenamine is prepared in an acidic medium, typically using hydrochloric acid, and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite is then added dropwise to the cooled suspension while maintaining the low temperature. This reaction converts the primary aromatic amine into a diazonium salt.
Step 2: Azo Coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide
-
A separate alkaline solution of 3-Hydroxy-N-o-tolyl-2-naphthamide (the coupling component) is prepared.
-
The freshly prepared diazonium salt solution is slowly added to the coupling component solution with vigorous stirring.
-
The coupling reaction occurs, leading to the formation of the insoluble this compound, which precipitates out of the solution.
-
The resulting pigment is then filtered, washed with water to remove any soluble impurities, and dried.
A detailed, step-by-step laboratory-scale synthesis protocol for a similar monoazo pigment, C.I. Pigment Red 48:2, which follows the same fundamental chemical principles of diazotization and azo coupling, can be found in the provided application notes for reference.[10]
Determination of Physicochemical Properties
Standardized testing methods are employed to characterize the performance of this compound.
-
Lightfastness: The resistance to fading upon exposure to light is evaluated using the Blue Wool Scale, in accordance with ISO 105-B02.[3][4][5][6][7] This involves exposing a sample of the pigment alongside a set of standardized blue wool textiles to a controlled light source and assessing the degree of fading.
-
Heat Stability: The thermal stability of the pigment is determined by exposing it to progressively higher temperatures and observing the point at which a significant color change occurs.[8]
-
Oil Absorption: This property, which indicates the amount of oil required to form a coherent paste with the pigment, is measured using the spatula rub-out method as described in ASTM D281-84.[9]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Note: As this compound is a stable organic pigment, it is not involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable.
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gulmendigital.com.au [gulmendigital.com.au]
- 4. Lightfastness - Wikipedia [en.wikipedia.org]
- 5. Materials Technology Limited [drb-mattech.co.uk]
- 6. vichem.vn [vichem.vn]
- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 8. CathayTherm - OXERRA Americas [americas.oxerra.com]
- 9. first-color.com [first-color.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of C.I. Pigment Red 14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of C.I. Pigment Red 14 (CAS 6471-50-7), a monoazo pigment belonging to the Naphthol AS family. Due to the limited availability of publicly accessible, complete UV-Vis and FTIR spectra for this specific pigment, this document synthesizes data from closely related Naphthol AS pigments to offer a predictive spectroscopic profile. It also outlines standardized experimental protocols for obtaining such data.
Chemical and Physical Properties
This compound is an organic pigment with the chemical formula C₂₄H₁₇ClN₄O₄. It is valued for its vibrant bluish-red hue and is utilized in various applications, including inks, coatings, and plastics. Understanding its spectroscopic characteristics is crucial for quality control, material identification, and stability studies.
Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an organic pigment is determined by its chromophoric structure. For this compound, the extended π-electron system of the azo-coupled naphthol structure is expected to result in strong absorption in the visible region.
| Wavelength (λmax) | Region | Associated Electronic Transition |
| ~300 - 350 nm | UV | π → π* transitions in aromatic rings |
| ~480 - 530 nm | Visible | n → π* and π → π* transitions in the azo chromophore |
Note: The exact λmax can vary depending on the solvent used for analysis due to solvatochromic effects.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups. For this compound, key vibrational bands are expected to arise from the amide, azo, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Medium | N-H stretching (amide) |
| ~3000 - 3100 | Medium-Weak | Aromatic C-H stretching |
| ~1660 - 1680 | Strong | C=O stretching (Amide I)[1] |
| ~1590 - 1610 | Medium | Aromatic C=C stretching |
| ~1530 - 1560 | Strong | N-H bending and C-N stretching (Amide II)[1] |
| ~1440 - 1460 | Medium | -N=N- stretching (azo group) |
| ~1200 - 1300 | Medium | C-N stretching |
| ~750 - 850 | Strong | C-H out-of-plane bending (aromatic substitution) |
| ~600 - 700 | Medium-Weak | C-Cl stretching |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of organic pigments like this compound.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima of the pigment in a suitable solvent.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Chloroform, or Toluene)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution by accurately weighing a small amount of the pigment and dissolving it in a known volume of the chosen solvent. The concentration should be low enough to ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0). A series of dilutions may be necessary to achieve the optimal concentration.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path of the spectrophotometer.
-
Sample Measurement: Rinse a second quartz cuvette with the pigment solution and then fill it. Place it in the sample beam path.
-
Spectral Acquisition: Scan the sample from the UV to the visible range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid pigment to identify its functional groups.
Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (as a dry powder)
-
Potassium Bromide (KBr), IR grade (for pellet method)
-
Mortar and pestle
-
Pellet press
Procedure (ATR Method - Recommended):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered pigment directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the pigment (1-2 mg) with approximately 200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic pigment.
Caption: General workflow for UV-Vis and FTIR spectroscopic analysis of pigments.
References
Unraveling the Solid State of C.I. Pigment Red 14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
C.I. Pigment Red 14, a monoazo pigment known by various names including Permanent Bordeaux FGR and Naphthol Red FGR, holds a significant place in the coloration of various materials. Despite its widespread use, detailed public information regarding its specific crystal structure and polymorphic behavior remains elusive in readily accessible scientific literature. This technical guide synthesizes the available information and outlines the necessary experimental approaches for a comprehensive characterization of this pigment's solid-state properties.
Chemical and Physical Properties
A foundational understanding of a pigment's performance characteristics begins with its basic chemical and physical data. This compound is identified by the Colour Index number 12380 and CAS number 6471-50-7. Its molecular formula is C₂₄H₁₇ClN₄O₄.
| Property | Value |
| C.I. Name | Pigment Red 14 |
| C.I. Number | 12380 |
| CAS Number | 6471-50-7 |
| Chemical Class | Monoazo |
| Molecular Formula | C₂₄H₁₇ClN₄O₄ |
| Synonyms | Permanent Bordeaux FGR, Naphthol Red FGR |
Crystal Structure and Polymorphism: A Knowledge Gap
A thorough search of scientific databases and literature reveals a notable absence of publicly available, detailed crystallographic data for this compound. Essential information such as unit cell parameters, space group, and atomic coordinates, which are fundamental to understanding the pigment's solid-state arrangement, has not been reported in the accessed resources.
Recommended Experimental Protocols for Full Characterization
To address the current knowledge gap, a systematic investigation into the crystal structure and polymorphism of this compound is required. The following experimental workflow outlines the key steps for a comprehensive analysis.
Synthesis and Purification
The synthesis of this compound typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. To ensure the suitability of the material for crystallographic studies, a high-purity sample is essential.
-
Starting Materials: High-purity precursors (specific aromatic amine and naphthol AS derivative) should be used.
-
Reaction Control: Precise control of temperature, pH, and addition rates during diazotization and coupling is crucial to minimize impurities and by-products.
-
Purification: The crude pigment should be subjected to rigorous purification steps, such as solvent washing and recrystallization, to remove unreacted starting materials and isomers.
Single Crystal Growth
The determination of a crystal structure with atomic resolution is best achieved through single-crystal X-ray diffraction. Growing single crystals of organic pigments can be challenging due to their low solubility.
-
Solvent Screening: A wide range of organic solvents and solvent mixtures should be screened for their ability to dissolve the pigment, even at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the pigment is allowed to evaporate slowly at a constant temperature.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the pigment is placed in a sealed container with a second, more volatile solvent in which the pigment is insoluble. Slow diffusion of the second solvent into the first reduces the pigment's solubility, promoting crystal growth.
-
Polymorph Screening and Characterization
A systematic polymorph screen is necessary to identify different crystalline forms of this compound.
-
Crystallization from Different Solvents: The pigment should be crystallized from a diverse set of solvents with varying polarities.
-
Varying Crystallization Conditions: Factors such as cooling rate, level of supersaturation, and the presence of additives should be systematically varied.
-
Thermal Methods: Heating the initial crystalline form and observing phase transitions using techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can reveal the existence of other polymorphs.
-
Grinding: Mechanical stress induced by grinding can sometimes trigger polymorphic transformations.
The resulting solid forms should be characterized using the following techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different polymorphic forms based on their unique diffraction patterns.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local chemical environment of atoms in the crystal lattice, which can differ between polymorphs.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy can detect differences in intermolecular interactions and molecular conformations between polymorphs.
Logical Workflow for Investigation
The following diagram illustrates the logical flow for a comprehensive investigation into the crystal structure and polymorphism of this compound.
Caption: A flowchart outlining the necessary experimental steps for the synthesis, purification, and comprehensive solid-state characterization of this compound.
Signaling Pathway for Polymorph Formation
The formation of a specific polymorph is governed by a complex interplay of thermodynamic and kinetic factors. The following diagram illustrates the conceptual pathways leading to different polymorphic forms.
Caption: A diagram illustrating the kinetic and thermodynamic pathways that can lead to the formation of different polymorphs from a solution phase.
C.I. Pigment Red 14: A Technical Guide to its Historical Development and Scientific Literature
An In-depth Review for Researchers and Professionals in Drug Development
C.I. Pigment Red 14, a monoazo pigment belonging to the Naphthol AS family, has been a significant colorant in various industrial applications for over a century. This technical guide provides a comprehensive overview of its historical development, a detailed literature review of its properties, and a standardized experimental protocol for its synthesis. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this pigment in their work.
Historical Development
The journey of this compound is intrinsically linked to the broader history of Naphthol pigments. The timeline below highlights the key milestones in the development of this class of pigments, leading to the establishment and use of this compound.
The synthesis of 2-Hydroxy-3-naphthoic acid in 1892 laid the foundational chemistry for Naphthol pigments.[1] This was followed by the crucial patenting of Naphthol AS pigments in 1911, which marked their official entry as a new class of synthetic organic colorants.[1] Commercial production began in 1912, initially targeting the textile industry for dyeing cotton.[1] By the 1920s, their use expanded into the realm of artists' pigments, valued for their vibrancy and improved lightfastness compared to some traditional pigments.[2] this compound, with its distinct bluish-red hue, emerged as a key member of this family, finding widespread application in printing inks, plastics, and coatings throughout the mid-20th century.
Literature Review
This compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(o-tolyl)-2-naphthamide. Its Colour Index designation is C.I. 12380, and its CAS number is 6471-50-7.[3]
Physicochemical and Performance Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₇ClN₄O₄ | [3] |
| Molecular Weight | 460.87 g/mol | [3] |
| CAS Number | 6471-50-7 | [3] |
| Colour Index Name | This compound | [3] |
| Colour Index Number | 12380 | [3] |
| Lightfastness (BWS) | 6 | [4] |
| Heat Stability | 140°C | [4] |
| Acid Resistance | Good | [4] |
| Alkali Resistance | Good | [4] |
| Oil Resistance | Good | [4] |
| Bleed Resistance | Good | [4] |
This compound exhibits good overall fastness properties, making it suitable for a range of applications where stability is required. Its lightfastness, rated on the Blue Wool Scale, indicates its resistance to fading upon exposure to light. The heat stability defines the maximum temperature the pigment can withstand without significant color change. Its resistance to acids, alkalis, and oil further underscores its durability in various chemical environments.
Experimental Protocols
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The general workflow is illustrated below.
Detailed Synthesis Protocol
The following is a representative laboratory-scale protocol for the synthesis of this compound.
Materials and Reagents:
-
4-Chloro-2-nitrobenzenamine
-
3-Hydroxy-N-o-tolyl-2-naphthamide
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
Part 1: Preparation of the Diazo Component (Diazotization)
-
In a beaker, prepare a solution of 4-Chloro-2-nitrobenzenamine in aqueous hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite to the cooled amine solution, maintaining the temperature below 5°C.
-
Continue stirring for 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt.
Part 2: Preparation of the Coupling Component
-
In a separate beaker, dissolve 3-Hydroxy-N-o-tolyl-2-naphthamide in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
Part 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution from Part 2 with vigorous stirring.
-
Maintain the temperature below 10°C and adjust the pH as necessary with sodium hydroxide solution to facilitate the coupling reaction.
-
A colored precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure the reaction is complete.
Part 4: Isolation and Purification
-
Filter the pigment suspension using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.
-
Dry the pigment in an oven at a temperature not exceeding 80°C to obtain the final product.
This technical guide provides a foundational understanding of this compound, from its historical roots to its chemical synthesis and performance characteristics. The provided data and protocols are intended to serve as a valuable resource for scientists and researchers in their respective fields.
References
Solubility and dispersion characteristics of C.I. Pigment Red 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and dispersion characteristics of C.I. Pigment Red 14, a monoazo pigment valued for its bluish-red hue. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deeper understanding of this pigment's physicochemical properties.
Core Properties of this compound
This compound is identified by CAS Number 6471-50-7 and the molecular formula C₂₄H₁₇ClN₄O₄[1][2][3]. It is also known by other names such as Permanent Bordeaux FGR and Helio Fast Bordeaux BR. Structurally, it is a single azo pigment[1].
Table 1: General and Physicochemical Properties of this compound
| Property | Value/Information |
| C.I. Name | Pigment Red 14 |
| CAS Number | 6471-50-7 |
| Molecular Formula | C₂₄H₁₇ClN₄O₄ |
| Molecular Weight | 460.87 g/mol |
| Appearance | Bluish-red powder |
| Chemical Class | Monoazo Pigment |
Solubility Characteristics
Organic pigments, by design, are generally insoluble in water and most organic solvents[4][5]. This low solubility is a key property that distinguishes pigments from dyes and is crucial for their performance in applications requiring high fastness and resistance to migration. Azo pigments achieve this insolubility through chemical structures that lack solubilizing groups and may incorporate moieties that reduce solubility, such as amide groups[4].
Table 2: Qualitative Solubility of Azo Pigments (General)
| Solvent Type | General Solubility |
| Water | Insoluble |
| Polar Organic Solvents (e.g., Ethanol, Acetone) | Generally Insoluble to Very Slightly Soluble |
| Non-polar Organic Solvents (e.g., Xylene, Toluene) | Generally Insoluble to Very Slightly Soluble |
Dispersion Characteristics
The dispersion of pigments involves the breakdown of agglomerates into smaller, stable particles within a medium. The effectiveness of this process is critical for achieving desired color strength, gloss, and overall performance. The dispersion of azo pigments like this compound is a multi-step process involving wetting, mechanical breakdown, and stabilization.
While specific dispersion performance data for this compound is not widely published, the general principles of pigment dispersion apply. The choice of dispersion method and equipment will depend on the specific application and the desired quality of the dispersion.
Experimental Protocols
Determination of Qualitative Solubility
A general protocol for assessing the qualitative solubility of a pigment in various solvents can be adapted as follows:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the pigment in a test tube.
-
Agitation: Agitate the mixture vigorously for a defined period (e.g., 1 hour) at a controlled temperature.
-
Observation: Visually inspect the mixture for any signs of dissolution, such as color in the supernatant.
-
Separation: Centrifuge the mixture to separate the undissolved pigment.
-
Analysis: Analyze the supernatant using UV-Vis spectroscopy to detect any dissolved pigment, providing a more sensitive assessment than visual inspection alone.
Pigment Dispersion and Stability Assessment
The following outlines a general workflow for preparing and assessing a pigment dispersion:
-
Premixing: The pigment, dispersing agent, and a portion of the vehicle (solvent or resin) are combined to wet the pigment particles.
-
Dispersion: The premix is subjected to high shear forces using equipment such as a high-speed disperser, bead mill, or three-roll mill to break down agglomerates.
-
Let-down: The remaining vehicle is added to the dispersed pigment concentrate to achieve the final desired pigment concentration.
-
Stability Assessment: The stability of the dispersion can be evaluated by monitoring changes in viscosity, particle size, and color properties over time and under different storage conditions. A simple method involves observing for signs of settling or flocculation.
Below is a DOT script for a diagram illustrating the pigment dispersion workflow.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C.I. Pigment Red 14
Audience: Researchers, scientists, and drug development professionals.
C.I. Name: Pigment Red 14 C.I. Number: 12380 Chemical Class: Monoazo (Naphthol AS) CAS Number: 6471-50-7 Molecular Formula: C₂₄H₁₇ClN₄O₄[1]
Introduction
C.I. Pigment Red 14 is a synthetic organic monoazo pigment belonging to the Naphthol AS, or β-naphthol, class of colorants.[1][2] These pigments are characterized by a 2-hydroxy-3-naphthanilide backbone and are known for their vibrant red and orange shades, strong tinting strength, and good resistance to chemicals.[2] Pigment Red 14 is produced by the diazotization of 4-chloro-2-nitrobenzenamine, followed by coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1]
The thermal stability of a pigment is a critical performance parameter, dictating its suitability for applications involving high-temperature processing, such as in plastics, coatings, and some printing inks.[3] This guide provides a technical overview of the thermal stability and degradation profile of this compound, including generalized experimental protocols for its characterization and an expected degradation pathway.
Thermal Stability Analysis
Summary of Expected Thermal Properties
| Parameter | Expected Value Range | Method | Description |
| Decomposition Onset (Tonset) | 250 - 300 °C | TGA | The temperature at which significant, accelerated mass loss begins. This is a primary indicator of thermal stability. |
| Temperature at Max. Decomposition Rate (Tmax) | 280 - 350 °C | DTG¹ | The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation. |
| Residue at 600 °C (Inert Atmosphere) | 25 - 40 % | TGA | The percentage of non-volatile carbonaceous char remaining after the primary decomposition phase under nitrogen. |
| Thermal Events | No distinct melting point; Exothermic decomposition | DSC | As a complex organic molecule, it is expected to decompose before melting, typically in an exothermic process. |
¹ DTG (Derivative Thermogravimetry) is the first derivative of the TGA curve, which highlights the rate of mass loss.
Degradation Profile
The degradation of monoazo Naphthol AS pigments like Pigment Red 14 is a complex process initiated by thermal energy. The primary chromophoric azo bond (–N=N–) is typically the most thermally labile linkage in the molecule.
Proposed Degradation Pathway
At elevated temperatures, the degradation is believed to proceed via homolytic cleavage of the azo bond, generating radical intermediates. These highly reactive species subsequently undergo a cascade of further reactions, including fragmentation of the aromatic and naphthol rings, leading to the evolution of various volatile compounds and the formation of a stable carbonaceous char.
The logical flow of this process can be visualized as follows:
Caption: Proposed thermal degradation pathway for this compound.
Experimental Protocols
The following sections detail standardized methodologies for conducting TGA and DSC analyses on organic pigments like this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the mass of a sample over time as the temperature changes, providing precise data on decomposition temperatures and weight loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5–10 mg of the dry pigment powder into a ceramic (alumina) or platinum crucible.
-
Analysis Parameters:
-
Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20–50 mL/min) to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Collection: Continuously record sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG) to identify temperatures of maximum decomposition rates.
The experimental workflow is illustrated below:
Caption: Standard experimental workflow for TGA of an organic pigment.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, identifying exothermic and endothermic transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2–5 mg of the dry pigment powder into a vented aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed aluminum pan as a reference.
-
Analysis Parameters:
-
Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20–50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot heat flow versus temperature. Identify endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks.
Conclusion
This compound, as a member of the Naphthol AS pigment class, is expected to exhibit moderate thermal stability, with decomposition initiating around 250-300 °C. Its degradation is characterized by the cleavage of the azo linkage, followed by fragmentation into volatile products and a stable char. The standardized TGA and DSC protocols outlined herein provide a robust framework for experimentally verifying these properties and ensuring material quality for high-temperature applications.
References
In-Depth Technical Guide: C.I. Pigment Red 14 Safety and Handling
This technical guide provides a comprehensive overview of the safety data and handling precautions for C.I. Pigment Red 14 (CAS No. 6471-50-7), intended for researchers, scientists, and drug development professionals. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes available information and incorporates data from structurally related pigments to provide a thorough safety profile.
Chemical and Physical Properties
This compound is a single azo pigment. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₄H₁₇ClN₄O₄ |
| Molecular Weight | 460.87 g/mol |
| CAS Number | 6471-50-7 |
| Appearance | Red powder |
| Density | 1.422 g/cm³ at 23°C[1] |
| Vapor Pressure | 0 Pa at 25℃[1] |
Toxicological Data
| Endpoint | Result | Species | Method | Reference Compound |
| Acute Oral Toxicity (LD50) | ≥ 5000 mg/kg | Rat | Oral gavage | Pigment Red 63:1[2] |
| Skin Irritation | Not an irritant | Pigment Red 63:1[2] | ||
| Eye Irritation | Not an irritant | Pigment Red 63:1[2] | ||
| Sensitization | No data available | Pigment Red 63:1[2] | ||
| Long-term Toxicity | Not a sensitizer | Pigment Red 63:1[2] | ||
| Mutagenicity | No data available | Pigment Red 63:1[2] |
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment. The following precautions are recommended based on general principles for handling powdered chemicals and data from related pigments.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system to control dust at the source.
-
Enclosed processes should be used whenever possible.
Personal Protective Equipment (PPE)
A diagram illustrating the recommended PPE for handling this compound is provided below.
Caption: Recommended Personal Protective Equipment for handling this compound.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Remove contaminated clothing and wash it before reuse.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Experimental Protocols: Long-term Toxicity and Carcinogenicity Bioassay
While a specific long-term toxicity study for this compound is not available, the following protocol is based on the National Toxicology Program (NTP) study of the structurally related C.I. Acid Red 14. This provides a representative methodology for assessing the chronic toxicity and carcinogenic potential of such colorants.
Study Design
Caption: General workflow for a long-term carcinogenesis bioassay of a colorant.
Methodologies
-
Test Substance: this compound, with purity and stability analysis.
-
Animals: Typically, 50 male and 50 female rats and mice per group.
-
Dose Administration: The pigment is mixed into the standard diet at various concentrations (e.g., parts per million).
-
Duration: The study typically runs for the lifetime of the animals (e.g., 104 weeks).
-
Endpoints:
-
Survival and body weight changes.
-
Clinical signs of toxicity.
-
Gross and microscopic pathology at termination.
-
Statistical analysis of tumor incidence.
-
Toxicological Signaling Pathways
Information on specific signaling pathways affected by this compound is not currently available. For many azo pigments, a key toxicological consideration is the potential for reductive cleavage of the azo bond by intestinal microflora or liver enzymes to release aromatic amines, which may have their own toxicological profiles. However, the low bioavailability of many pigments often limits the extent of this metabolic activation.
A logical diagram representing this potential metabolic pathway is shown below.
Caption: Potential metabolic pathway for azo pigments in the body.
Conclusion
This compound, like many organic pigments, is anticipated to have a low order of acute toxicity primarily due to its poor solubility and bioavailability. However, as with any chemical substance, appropriate handling procedures and the use of personal protective equipment are essential to minimize exposure and ensure a safe working environment. The information provided in this guide, including data from related compounds, serves as a comprehensive resource for the safe handling and use of this compound in a research and development setting. Further studies are needed to fully elucidate the specific toxicological profile and potential metabolic pathways of this pigment.
References
C.I. Pigment Red 14: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Red 14 is a synthetic organic pigment belonging to the monoazo class of colorants. Characterized by its bordeaux red hue, it finds application in various industrial sectors, including paints, inks, and plastics. This technical guide provides a detailed overview of its chemical identity, properties, and synthesis, with a focus on aspects relevant to research and development. While toxicological and biological activity data for this compound are not extensively available in the public domain, this guide will address the general considerations for azo pigments within a research and drug development context.
Chemical Identity and Synonyms
This compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide.[1] It is registered under CAS Number 6471-50-7 and has the Colour Index generic name this compound and number C.I. 12380.[1]
A variety of synonyms and trade names are used for this pigment, including:
-
Permanent Bordeaux FGR
-
Helio Fast Bordeaux BR
-
4-((4-Chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(o-tolyl)-2-naphthamide
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that comprehensive, publicly available data on properties such as solubility in various organic solvents and detailed spectroscopic analyses are limited.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇ClN₄O₄ | [1] |
| Molecular Weight | 460.87 g/mol | [1] |
| CAS Number | 6471-50-7 | [1] |
| C.I. Number | 12380 | [1] |
| Appearance | Powder | [2] |
| Density | 1.422 g/cm³ at 23℃ | [2] |
| Vapor Pressure | 0 Pa at 25℃ | [2] |
Synthesis
The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of colorants. The process involves two main stages: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.
Experimental Protocol: General Manufacturing Method
-
Diazotization of 4-Chloro-2-nitrobenzenamine: 4-Chloro-2-nitrobenzenamine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.
-
Coupling Reaction: The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, 3-Hydroxy-N-o-tolyl-2-naphthamide, which is typically dissolved in an alkaline medium to activate it for electrophilic attack. The coupling reaction results in the formation of the azo pigment, this compound, which precipitates from the reaction mixture.
-
Isolation and Purification: The precipitated pigment is isolated by filtration, washed with water to remove residual salts and unreacted starting materials, and then dried.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Toxicological and Biological Activity Considerations for Researchers
A critical aspect for researchers, particularly in drug development, is the toxicological profile and potential biological activity of a compound. For azo pigments, a primary concern is their potential for in vivo reductive cleavage of the azo bond (-N=N-). This metabolic process, which can be mediated by intestinal microflora or hepatic enzymes, can release the constituent aromatic amines. The toxicity of the parent pigment is often low due to poor solubility and absorption, but the resulting aromatic amines may be more readily absorbed and exhibit toxicity, including carcinogenicity.
The potential aromatic amines that could be released from the metabolic cleavage of this compound are:
-
4-Chloro-2-nitrobenzenamine: A chlorinated and nitrated aromatic amine.
-
1-amino-3-hydroxy-N-(2-methylphenyl)-2-naphthamide: A substituted aminonaphthol derivative.
The toxicological properties of these specific cleavage products would need to be considered in any safety assessment.
Given the lack of specific data for this compound, researchers should exercise caution and consider the following:
-
In vitro studies: Any in vitro studies using this compound should include assessments of its stability in the culture medium and potential for degradation.
-
Metabolic activation: When assessing the biological activity of this pigment, it would be prudent to consider experimental designs that include metabolic activation systems (e.g., liver S9 fractions) to simulate in vivo metabolism.
-
Impurity profile: As with any synthetic compound, the impurity profile of the specific batch of this compound being used should be considered, as impurities from the manufacturing process could contribute to any observed biological effects.
Conclusion
This compound is a well-established monoazo pigment with a defined chemical structure and synthesis route. However, for its potential application or consideration in a research or drug development context, there is a significant lack of publicly available data regarding its detailed physicochemical properties, and more importantly, its toxicological and biological activity profile. The potential for metabolic cleavage into aromatic amines necessitates a cautious approach and further investigation to ascertain its safety profile for any application beyond its traditional use as an industrial colorant. Researchers are encouraged to perform thorough characterization and safety assessments before considering this compound for biological studies.
References
Methodological & Application
Analytical techniques for the characterization of C.I. Pigment Red 14
Application Notes: Characterization of C.I. Pigment Red 14
Introduction
This compound, also known as C.I. 12380, is a single azo pigment characterized by its blue-light red shade.[1] Its chemical formula is C₂₄H₁₇ClN₄O₄ with a molecular weight of 460.87 g/mol .[1][2] This organic pigment is manufactured through the diazotization of 4-chloro-2-nitrobenzenamine and subsequent coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] Due to its chemical properties, it finds application in various industries, including textiles, plastics, paints, and inks.[3] A thorough characterization is essential to ensure its quality, performance, and safety in these applications. This document outlines key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | Pigment Red 14 | [1] |
| C.I. Number | 12380 | [1] |
| CAS Number | 6471-50-7 | [1][2] |
| Molecular Formula | C₂₄H₁₇ClN₄O₄ | [1][2] |
| Molecular Weight | 460.87 g/mol | [1][2] |
| Molecular Structure | Single Azo | [1] |
| Appearance | Red Powder | [2] |
| Density | 1.422 g/cm³ (at 23°C) | [2] |
Analytical Techniques & Protocols
A multi-technique approach is necessary for the complete characterization of this compound, covering its chemical structure, purity, morphology, and thermal stability.
Chromatographic Analysis: HPLC and UHPLC-MS
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of organic pigments and identifying any organic impurities or related substances.[4] Coupling it with Mass Spectrometry (MS) allows for the definitive identification of these components based on their mass-to-charge ratio.[5]
Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of methanol and a small amount of ammonium hydroxide to aid dissolution). Use sonication to ensure complete dissolution.[4]
-
Dilute the solution to a final concentration of approximately 10-20 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[4]
-
-
Instrumentation & Conditions:
-
System: HPLC with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.[6]
-
Detection: Monitor at the pigment's maximum absorption wavelength (λmax) and at least one other wavelength to detect impurities.[4]
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main pigment peak relative to the total area of all detected peaks.
-
For quantitative analysis of specific impurities, a certified reference standard is required.
-
Spectroscopic Techniques
Spectroscopy is vital for confirming the chemical structure and optical properties of the pigment.
Protocol: Structural Analysis by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the pigment's molecular structure.[7]
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the pigment sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the powder directly on the ATR crystal.
-
-
Instrumentation & Conditions:
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups expected in this compound, such as N-H, C=O (amide), N=N (azo), and aromatic C-H and C=C vibrations.
-
Protocol: Optical Property Analysis by UV-Visible Spectroscopy
UV-Vis spectroscopy measures the pigment's absorption spectrum, which is fundamental to its color properties and stability.[7]
-
Sample Preparation:
-
Prepare a dilute suspension of the pigment in a suitable solvent (e.g., ethanol or N,N-dimethylformamide) at a low concentration (e.g., 0.05 mg/mL).[9]
-
Use sonication to achieve a fine, stable dispersion.
-
-
Instrumentation & Conditions:
-
System: UV-Vis Spectrophotometer.
-
Scan Range: Typically 200–800 nm.
-
Mode: Absorbance.
-
Blank: Use the pure solvent as a reference.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax), which corresponds to the pigment's primary color.
-
The shape and features of the spectrum provide information about the electronic structure and can be used for quality control.
-
Microscopic and Morphological Analysis
The physical form of the pigment particles significantly impacts its application properties like opacity and dispersibility.
Protocol: Morphological and Elemental Analysis by SEM-EDX
Scanning Electron Microscopy (SEM) provides high-resolution images of the pigment's particle size, shape, and surface morphology.[7] Energy-Dispersive X-ray Spectroscopy (EDX) provides simultaneous elemental analysis.[8]
-
Sample Preparation:
-
Mount a small amount of the pigment powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[9]
-
-
Instrumentation & Conditions:
-
System: SEM equipped with an EDX detector.
-
Accelerating Voltage: 10–20 kV.
-
Imaging Mode: Secondary Electron (SE) for topography.
-
EDX Analysis: Acquire spectra from representative areas to determine elemental composition.
-
-
Data Analysis:
-
Analyze SEM images to characterize particle morphology (e.g., crystalline, amorphous, aggregated) and estimate particle size distribution.
-
Analyze the EDX spectrum to confirm the presence of expected elements (C, H, O, N, Cl) and detect any inorganic impurities.
-
Structural and Thermal Analysis
Protocol: Crystallinity Analysis by X-Ray Diffraction (XRD)
XRD is used to determine the crystalline phase and structure of the pigment powder.[7]
-
Sample Preparation:
-
Place a sufficient amount of the pigment powder onto a sample holder and gently flatten the surface.
-
-
Instrumentation & Conditions:
-
Data Analysis:
-
The resulting diffractogram, a plot of intensity vs. 2θ angle, serves as a fingerprint for the pigment's crystalline form.
-
The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous nature.
-
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[8]
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the pigment into a TGA sample pan (e.g., alumina or platinum).
-
-
Instrumentation & Conditions:
-
Data Analysis:
-
The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 8. scispace.com [scispace.com]
- 9. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]
Application Notes and Protocols for C.I. Pigment Red 14 in Polymer Matrix Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Pigment Red 14 in polymer matrix composites, detailing its properties, incorporation methodologies, and expected performance characteristics. Due to the limited availability of specific quantitative data for this compound in public literature, illustrative data based on similar organic red pigments is provided for comparative purposes.
Introduction to this compound
This compound, also known as C.I. 12380, is a single azo pigment.[1] It is utilized as a colorant in various materials, including plastics.[2][3] Its chemical formula is C24H17ClN4O4 and it has a molecular weight of 460.87 g/mol .[1] This pigment is known for its blue-light red shade.[1]
Chemical Structure:
Caption: Simplified 2D representation of the general structure of a monoazo pigment.
Physical and Chemical Properties
| Property | Description | Illustrative Value/Rating |
| C.I. Name | Colour Index Name | Pigment Red 14 |
| C.I. Number | Colour Index Number | 12380 |
| CAS Number | Chemical Abstracts Service Number | 6471-50-7[1] |
| Chemical Formula | Molecular Formula | C24H17ClN4O4[1] |
| Molecular Weight | Mass of one mole of the substance | 460.87 g/mol [1] |
| Heat Stability | The ability to withstand high temperatures without degrading or changing color. | Stable up to 220-240 °C in Polyolefins (illustrative) |
| Lightfastness (Blue Wool Scale) | Resistance to fading when exposed to light. Scale is 1 (poor) to 8 (excellent). | 6-7 in full shade (illustrative) |
| Weatherfastness | Resistance to degradation from weather elements. | Good (illustrative) |
| Migration Resistance | The tendency of the pigment to move from the polymer to the surface or into adjacent materials. | Good in plasticized PVC (illustrative) |
| Chemical Resistance | Resistance to acids, alkalis, and solvents. | Good resistance to dilute acids and alkalis (illustrative) |
Application in Polymer Matrix Composites
This compound is suitable for coloring a variety of polymers, including:
-
Polyvinyl Chloride (PVC)[3]
-
Polyolefins (Polyethylene, Polypropylene)[3]
-
Other general-purpose plastics
The performance of the pigment within the polymer matrix is highly dependent on achieving a uniform dispersion of the pigment particles. Poor dispersion can lead to agglomerates, which can act as stress concentrators, negatively impacting the mechanical properties of the composite.
Impact on Mechanical Properties of Polymer Composites
The introduction of pigments can influence the mechanical properties of the host polymer. The extent of this influence depends on factors such as pigment loading, particle size, and the quality of dispersion.
| Polymer Matrix | Pigment Loading (%) | Change in Tensile Strength | Change in Impact Strength |
| Polycarbonate (PC) | 1 | -1% to +1% (illustrative) | -6% (illustrative) |
| Polycarbonate (PC) | 6 | +1% (illustrative) | -15% (illustrative) |
| High-Density Polyethylene (HDPE) | 1 | Minimal change (illustrative) | Minimal change (illustrative) |
| High-Density Polyethylene (HDPE) | 5 | Slight decrease (illustrative) | Slight decrease (illustrative) |
Note: The data in this table is illustrative and based on general findings for red pigments in polycarbonate. Actual values for this compound may vary.
Experimental Protocols
The following are detailed protocols for the incorporation and characterization of this compound in a polymer matrix.
Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion
This is a common industrial method for incorporating pigments into thermoplastics.
Objective: To prepare a concentrated masterbatch of this compound in a polymer carrier.
Materials:
-
This compound powder
-
Polymer carrier resin (e.g., LLDPE, PP)
-
Dispersing agent (e.g., stearic acid, wax-based additives) - optional
Equipment:
-
Twin-screw extruder with a suitable screw configuration for dispersive mixing
-
Gravimetric feeders for pigment and polymer
-
Water bath for cooling the extrudate
-
Pelletizer
Procedure:
-
Pre-blending: Dry blend the this compound powder with the polymer carrier resin and any dispersing agents in the desired ratio (e.g., 30% pigment loading).
-
Extrusion:
-
Set the temperature profile of the extruder appropriate for the carrier resin.
-
Feed the pre-blended mixture into the extruder using a gravimetric feeder at a controlled rate.
-
Set the screw speed to ensure good dispersion without excessive shear that could degrade the polymer or pigment.
-
-
Cooling and Pelletizing:
-
Pass the extruded strand through a water bath to cool.
-
Feed the cooled strand into a pelletizer to produce masterbatch pellets.
-
-
Drying: Dry the pellets in an oven to remove any residual moisture.
Caption: Workflow for masterbatch preparation.
Protocol 2: Composite Fabrication via Injection Molding
Objective: To produce test specimens of the polymer composite containing this compound.
Materials:
-
Natural (uncolored) polymer resin
-
This compound masterbatch
Equipment:
-
Injection molding machine
-
Standard test specimen molds (e.g., for tensile and impact testing)
Procedure:
-
Blending: Tumble blend the natural polymer resin with the this compound masterbatch at a ratio that will achieve the desired final pigment concentration in the molded part (e.g., 1-5%).
-
Injection Molding:
-
Set the injection molding machine parameters (temperature, pressure, injection speed) according to the recommendations for the base polymer.
-
Mold the test specimens using the appropriate molds.
-
-
Conditioning: Condition the molded specimens according to relevant ASTM standards before testing.
Protocol 3: Characterization of the Polymer Composite
Objective: To evaluate the properties of the polymer composite containing this compound.
-
Method: Spectrophotometry/Colorimetry
-
Standard: ASTM D6290 (Standard Test Method for Color Determination of Plastic Pellets)
-
Procedure: Measure the CIELAB (L, a, b*) color coordinates of the molded specimens to quantify the color.
-
Method: Optical Microscopy
-
Standard: ASTM D3015 (Standard Practice for Microscopical Examination of Pigment Dispersion in Plastic Compounds)
-
Procedure: Prepare thin sections of the composite and examine them under a microscope to assess the size and distribution of pigment agglomerates.
-
Tensile Strength:
-
Standard: ASTM D638 (Standard Test Method for Tensile Properties of Plastics)
-
Procedure: Test the dumbbell-shaped specimens on a universal testing machine to determine tensile strength, modulus, and elongation at break.
-
-
Impact Strength (Notched Izod):
-
Standard: ASTM D256 (Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics)
-
Procedure: Test notched specimens to determine their resistance to impact.
-
-
Method: Differential Scanning Calorimetry (DSC)
-
Procedure: Analyze small samples of the composite to determine the glass transition temperature (Tg) and melting temperature (Tm) and to assess any changes due to the presence of the pigment.
Caption: Workflow for composite characterization.
Logical Relationships in Composite Formulation
The formulation of a polymer composite with this compound involves a series of decisions that are logically interconnected. The desired end-use properties dictate the choice of polymer, pigment loading, and processing conditions.
Caption: Logical relationships in composite formulation.
Conclusion
This compound is a viable colorant for a range of polymer applications. Successful implementation requires careful consideration of pigment loading and dispersion to achieve the desired color without significantly compromising the mechanical and thermal properties of the polymer matrix. The protocols outlined in this document provide a framework for the systematic incorporation and evaluation of this compound in polymer matrix composites. It is recommended that users conduct their own specific testing to determine the optimal formulation for their particular application.
References
Formulation and Application of C.I. Pigment Red 14 in Printing Inks and Coatings
Application Notes and Protocols for Researchers and Scientists
C.I. Pigment Red 14, also known as Permanent Bordeaux FGR, is a monoazo pigment that provides a bluish-red shade.[1] Its chemical formula is C24H17ClN4O4, and it is synthesized by the diazotization of 4-chloro-2-nitrobenzenamine and subsequent coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] This pigment is utilized in various applications, including printing inks and coatings, due to its good lightfastness and stability.[1][2] These application notes provide a comprehensive overview of its formulation, performance characteristics, and relevant experimental protocols.
Physicochemical Properties and Performance Data
A summary of the key physical, chemical, and performance properties of this compound is presented below. This data is essential for formulators to determine its suitability for specific applications.
| Property | Value / Rating | Test Method/Standard |
| Physical Properties | ||
| C.I. Name | Pigment Red 14 | - |
| C.I. Number | 12380 | - |
| CAS Number | 6471-50-7 | - |
| Molecular Weight | 460.87 g/mol | - |
| Density | ~1.42 g/cm³ | ASTM D153 |
| Fastness Properties | ||
| Lightfastness (Full Shade) | 6 | Blue Wool Scale |
| Lightfastness (Tint) | 5 | Blue Wool Scale |
| Heat Stability | 160 °C | ASTM D2454 |
| Chemical Resistance (Scale 1-5, 5=Excellent) | ||
| Water | 5 | ISO 2836 |
| Ethanol | 4 | ISO 2836 |
| Ethyl Acetate | 3-4 | ISO 2836 |
| Mineral Spirits | 4 | ISO 2836 |
| 5% Hydrochloric Acid | 5 | Internal Method |
| 5% Sodium Hydroxide | 5 | Internal Method |
Formulation Guidelines
The following are starting point formulations for incorporating this compound into a solvent-based printing ink and a water-based coating. Adjustments may be necessary based on the specific requirements of the final application.
Table 2: Example Formulation for a Solvent-Based Gravure Printing Ink
| Component | Function | Weight (%) |
| This compound | Colorant | 12.0 |
| Nitrocellulose Resin | Binder | 15.0 |
| Plasticizer (e.g., DOP) | Flexibility | 3.0 |
| Ethyl Acetate | Solvent | 40.0 |
| Isopropyl Alcohol | Co-solvent | 25.0 |
| Additives (e.g., wax) | Slip/Resistance | 5.0 |
| Total | 100.0 |
Table 3: Example Formulation for a Water-Based Industrial Coating
| Component | Function | Weight (%) |
| This compound | Colorant | 8.0 |
| Acrylic Emulsion (50% solids) | Binder | 40.0 |
| Water | Solvent | 35.0 |
| Coalescing Agent (e.g., Texanol) | Film Formation | 3.0 |
| Dispersant | Pigment Wetting | 1.5 |
| Defoamer | Foam Control | 0.5 |
| Thickener | Rheology Control | 2.0 |
| pH Adjuster (e.g., AMP-95) | Stability | 0.5 |
| Biocide | Preservation | 0.2 |
| Total | 100.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in their own formulations.
Protocol 1: Preparation of a Pigment Dispersion
This protocol outlines the general procedure for dispersing this compound in a liquid vehicle, a critical step for achieving optimal color development and stability.
-
Premixing:
-
Weigh the required amounts of the liquid vehicle (resin, solvent/water, and additives) into a suitable container.
-
While under low-speed agitation with a dissolver, slowly add the this compound powder to the liquid to wet the pigment particles.
-
Continue mixing for 15-20 minutes until a homogenous premix is obtained.
-
-
Dispersion:
-
Transfer the premix to a media mill (e.g., bead mill, ball mill).
-
Mill the premix at a suitable speed and for a sufficient time to achieve the desired particle size and color strength. This may take several hours, depending on the equipment and formulation.
-
Periodically take samples to check the fineness of grind using a Hegman gauge. The target is typically a Hegman value of 6-7 for high-quality inks and coatings.
-
-
Letdown:
-
Once the desired grind is achieved, transfer the pigment concentrate to a separate mixing vessel.
-
Slowly add the remaining vehicle components (letdown) under agitation to achieve the final desired pigment concentration and viscosity.
-
Mix until the entire batch is uniform.
-
Protocol 2: Evaluation of Lightfastness
This protocol describes the method for determining the lightfastness of a printing ink or coating containing this compound using the Blue Wool Scale.[3]
-
Sample Preparation:
-
Apply a uniform film of the formulated ink or coating onto a suitable substrate (e.g., paper, metal panel).
-
Allow the sample to dry completely according to the formulation's specifications.
-
Prepare a control sample that will be stored in the dark.
-
-
Exposure:
-
Mount the test sample and a standard Blue Wool Scale card in a lightfastness testing apparatus equipped with a xenon arc lamp, which simulates natural sunlight.
-
Expose the samples to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Partially cover the test sample and the Blue Wool Scale card to create an unexposed reference area.
-
-
Evaluation:
-
Periodically inspect the fading of the test sample against the fading of the eight blue wool standards.
-
The lightfastness rating is the number of the blue wool strip that shows a similar degree of fading to the test sample.
-
Protocol 3: Assessment of Chemical Resistance
This protocol details the procedure for evaluating the resistance of a cured coating or printed ink film to various chemicals.
-
Sample Preparation:
-
Prepare a cured film of the ink or coating on a non-porous substrate.
-
Ensure the film is fully cured as per the product's specifications.
-
-
Test Procedure:
-
Place a few drops of the test chemical (e.g., water, ethanol, acid, or alkali solution) onto the surface of the cured film.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour), remove the watch glass and the chemical with a soft cloth.
-
-
Evaluation:
-
Visually inspect the tested area for any signs of degradation, such as discoloration, blistering, softening, or loss of gloss.
-
Rate the resistance on a scale of 1 to 5, where 5 represents no change and 1 represents severe degradation.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the formulation and testing of this compound.
References
Dispersion methods for C.I. Pigment Red 14 in aqueous and non-aqueous media
Application Notes & Protocols: Dispersion of C.I. Pigment Red 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C.I. 12380) is a single azo pigment known for its blue-light red or bordeaux shade.[1] Its chemical structure, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide, lends it to applications in paints, inks, and plastics.[1][2] Proper dispersion is a critical process that breaks down pigment agglomerates into smaller, stabilized particles, which is essential for achieving optimal color strength, gloss, stability, and overall performance in the final application.[3] This document provides detailed methods for dispersing this compound in both aqueous and non-aqueous media.
1. Fundamental Principles of Pigment Dispersion
The dispersion process can be broken down into three fundamental steps: wetting, separation (deagglomeration), and stabilization.
-
Wetting: The initial step where the liquid medium displaces air from the surface of the pigment particles. Surfactants or wetting agents are often used to reduce the surface tension of the liquid, facilitating this process.[3]
-
Separation: Mechanical energy is applied to break down loose clusters of pigment particles (agglomerates) into smaller aggregates and primary particles.[4] This is typically achieved using equipment like high-speed dispersers or media mills.
-
Stabilization: Once separated, the fine pigment particles must be prevented from recombining (flocculation). Dispersing agents (dispersants) adsorb onto the pigment surface, creating repulsive forces (either electrostatic or steric) that maintain particle separation.[5]
Figure 1. The three fundamental steps of the pigment dispersion process.
Dispersion in Aqueous Media
Dispersing organic pigments like this compound in water-based systems is challenging due to the pigment's inherent low surface energy and the high surface tension of water.[5] The use of appropriate wetting agents and high-molecular-weight polymeric dispersants is crucial for success.
Application Notes:
-
Dispersant Selection: A combination of anionic and non-ionic surfactants is often effective. For azo pigments, polymeric dispersants that provide steric stabilization are highly recommended to prevent flocculation and ensure long-term stability.[6][7]
-
Equipment: For laboratory-scale preparations, a high-speed disperser (HSD) with a Cowles blade can create a suitable pre-mix. For finer dispersions required in high-performance applications like inkjet inks, subsequent milling in a bead mill is necessary.
-
Additives: Defoamers are essential to mitigate foam generation caused by surfactants and high-shear mixing. Humectants like glycols can be added to prevent the dispersion from drying out.[8]
Table 1: Representative Formulation for Aqueous Dispersion of this compound
| Component | Function | Weight Percentage (%) |
| Deionized Water | Vehicle / Medium | 45.0 - 65.0 |
| This compound | Pigment | 25.0 - 40.0 |
| Polymeric Dispersant | Stabilizer | 5.0 - 10.0 (on pigment wt.) |
| Non-ionic Wetting Agent | Wetting | 1.0 - 2.0 (on pigment wt.) |
| Defoamer | Process Aid | 0.1 - 0.5 |
| Propylene Glycol | Humectant / Co-solvent | 5.0 - 10.0 |
| Biocide | Preservation | 0.1 - 0.2 |
| Total | 100.0 |
Experimental Protocol: Aqueous Dispersion via Bead Milling
This protocol describes a two-step process involving initial high-speed dispersion followed by media milling to achieve a fine, stable aqueous dispersion.
1. Materials and Equipment:
- This compound powder
- High-molecular-weight polymeric dispersant (e.g., acrylic copolymer)
- Non-ionic wetting agent (e.g., ethoxylated acetylenic diol)
- Defoamer (e.g., mineral oil-based)
- Deionized water
- High-speed disperser with Cowles blade
- Laboratory-scale horizontal bead mill
- Zirconium oxide grinding media (0.8 - 1.2 mm diameter)
- Analytical balance, beakers, spatulas
2. Procedure:
Figure 2. Experimental workflow for aqueous dispersion of this compound.
Dispersion in Non-Aqueous Media
Dispersion in non-aqueous (solvent-based) systems often involves resins or polymers that act as both the binder in the final film and a stabilizer for the pigment. The choice of solvent and dispersant must be compatible with the pigment and the resin system.
Application Notes:
-
Solvent & Resin Compatibility: this compound is generally used in systems like industrial coatings and various inks.[2] The solvent system (e.g., esters, ketones, aromatic hydrocarbons) should be selected based on the binder (e.g., acrylic, alkyd, nitrocellulose).
-
Dispersant Selection: Polymeric dispersants with specific anchoring groups that have a strong affinity for the organic pigment surface are required for effective stabilization in non-polar media.
-
Rheology: The final dispersion's viscosity is a critical parameter. Proper dispersion breaks down the pigment agglomerate structure, which can initially lower viscosity, but the high surface area of the resulting fine particles can increase it. The rheology should be adjusted based on the final application requirements.[9]
Table 2: Representative Formulation for Non-Aqueous (Solvent-Based) Dispersion
| Component | Function | Weight Percentage (%) |
| Binder Resin Solution (e.g., Acrylic) | Binder / Stabilizer | 40.0 - 50.0 |
| This compound | Pigment | 15.0 - 25.0 |
| Solvent (e.g., Butyl Acetate) | Vehicle / Viscosity Adjust | 25.0 - 35.0 |
| Polymeric Dispersant | Stabilizer | 2.0 - 5.0 (on pigment wt.) |
| Wetting Agent (optional) | Wetting | 0.5 - 1.0 (on pigment wt.) |
| Total | 100.0 |
Experimental Protocol: Non-Aqueous Dispersion via High-Speed Disperser
This method is suitable for many general-purpose paint and coating applications where an extremely fine particle size is not the primary requirement.
1. Materials and Equipment:
- This compound powder
- Binder resin solution (compatible with the intended application)
- Solvent (compatible with the resin)
- Polymeric dispersant for solvent systems
- High-speed disperser with Cowles blade
- Dispersion vessel with a cooling jacket
- Hegman gauge for fineness of grind analysis
2. Procedure:
Table 3: Expected Performance vs. Dispersion Quality
| Performance Metric | Poor Dispersion (Agglomerated) | Good Dispersion (Stabilized) |
| Color Strength | Low / Weak | High / Vibrant |
| Gloss | Low / Matt | High / Glossy |
| Viscosity | High and Unstable (Thixotropic) | Lower and Stable |
| Transparency | Hazy / Opaque | High Transparency |
| Stability | Prone to Settling / Flocculation | Stable / Resists Settling |
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nouryon.com [nouryon.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. lankem.com [lankem.com]
- 6. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. elementis.com [elementis.com]
- 9. ulprospector.com [ulprospector.com]
Application of C.I. Pigment Red 14 in Textile Dyeing and Printing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Red 14, identified by CAS number 6471-50-7, is a synthetic organic pigment belonging to the monoazo class of colorants.[1] Its chemical formula is C24H17ClN4O4, and it has a molecular weight of 460.87 g/mol .[1] This pigment produces a blue-toned red shade and is utilized across various industries, including textiles, plastics, paints, and inks.[2] In the realm of textile coloration, this compound is primarily employed in printing applications rather than dyeing, due to its insoluble nature. Pigment printing involves the application of a pigmented paste to the fabric surface, which is then fixed with a binder, creating a colored layer on the textile.[3] This method is versatile and can be used on a wide range of fiber types.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | Pigment Red 14 | [1] |
| CAS Number | 6471-50-7 | [1] |
| Molecular Formula | C24H17ClN4O4 | [1] |
| Molecular Weight | 460.87 g/mol | [1] |
| Chemical Class | Monoazo | [1] |
| Color | Blue-light red | [1] |
| Solubility | Insoluble in water | [3] |
Application in Textile Printing
This compound is a suitable colorant for various textile printing techniques, including screen printing (both flatbed and rotary) and roller printing. The performance of the pigment on the textile substrate is highly dependent on the formulation of the printing paste and the curing process.
Printing Paste Formulation
A typical formulation for a textile printing paste using this compound is provided below. The exact percentages may be adjusted based on the desired color depth, fabric type, and specific printing machinery.
| Component | Purpose | Typical Concentration (%) |
| This compound Dispersion | Colorant | 1.0 - 10.0 |
| Binder | Adheres pigment to the fabric | 10.0 - 25.0 |
| Thickener | Provides appropriate viscosity for printing | 1.0 - 3.0 |
| Softener | Improves the hand-feel of the printed area | 1.0 - 5.0 |
| Fixing Agent (Crosslinker) | Enhances wash and rub fastness | 0.5 - 2.0 |
| De-aerating/Antifoaming Agent | Prevents foam formation during mixing and printing | 0.1 - 0.5 |
| Water | Solvent/Base | To make 100% |
Experimental Protocol for Textile Printing
The following protocol outlines the general steps for applying this compound to a cotton fabric.
1. Fabric Preparation:
-
Ensure the textile substrate (e.g., 100% cotton fabric) is clean, free from impurities, and pre-treated (desized, scoured, and bleached) for optimal print quality.
2. Printing Paste Preparation:
-
In a suitable container, add the required amount of water.
-
While stirring, add the thickener slowly to avoid lump formation and continue stirring until a homogenous paste is formed.
-
Add the binder, softener, and antifoaming agent to the paste and mix thoroughly.
-
Finally, add the this compound dispersion and the fixing agent, and continue mixing until a uniform color paste is achieved.
-
Measure the viscosity of the printing paste to ensure it is within the desired range for the intended printing method.
3. Printing Application:
-
Apply the prepared printing paste to the cotton fabric using the chosen printing technique (e.g., laboratory-scale screen printer).
-
Ensure even application of the paste to achieve a uniform print.
4. Drying:
-
Dry the printed fabric at a temperature of 100-120°C for 2-5 minutes to evaporate the water from the printing paste.
5. Curing (Fixation):
-
Cure the dried fabric at a higher temperature, typically 150-160°C, for 3-5 minutes. This step is crucial for the polymerization of the binder, which fixes the pigment onto the fabric surface.
6. Post-Treatment:
-
The printed fabric is typically ready for use after curing. A light washing or rinsing may be performed to remove any residual thickener and improve the fabric's hand-feel, although one of the advantages of pigment printing is the potential to eliminate wet after-treatments.[4]
Performance Evaluation and Fastness Properties
The performance of the printed fabric is assessed by evaluating its colorfastness to various stresses it may encounter during its lifecycle. The following table summarizes the expected fastness properties of a cotton fabric printed with this compound, based on standard testing methodologies.
| Fastness Property | Test Method | Typical Rating (on a scale of 1-5) |
| Wash Fastness (Color Change) | AATCC 61 (2A) / ISO 105-C06 | 4 |
| Wash Fastness (Staining) | AATCC 61 (2A) / ISO 105-C06 | 4 |
| Rubbing Fastness (Dry) | AATCC 8 / ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | AATCC 8 / ISO 105-X12 | 3 |
| Light Fastness (Xenon Arc) | AATCC 16.3 / ISO 105-B02 | 5-6 (on a scale of 1-8) |
Note: The ratings are indicative and can vary depending on the printing paste formulation, pigment concentration, and substrate.
Experimental Workflows and Signaling Pathways
As pigment printing is a physical process of adhesion, there are no biological signaling pathways involved in the application of this compound to textiles. The key interactions are between the pigment particles, the binder polymer, and the textile fibers.
The experimental workflow for the application and evaluation of this compound in textile printing can be visualized as follows:
The logical relationship for achieving a durable print with this compound is centered on the interaction between the main components of the printing paste and the textile substrate. This can be illustrated as follows:
References
Application Notes and Protocols for C.I. Pigment Red 14 in Cosmetic and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of C.I. Pigment Red 14, a monoazo pigment, for its potential use as a colorant in cosmetic and pharmaceutical research and development. This document outlines its physicochemical properties, provides adaptable experimental protocols for formulation and analysis, and addresses critical safety considerations.
Physicochemical Properties of this compound
This compound is a synthetic organic pigment that produces a bluish-red color.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| C.I. Name | Pigment Red 14 |
| C.I. Number | 12380 |
| CAS Number | 6471-50-7 |
| Molecular Formula | C₂₄H₁₇ClN₄O₄[2] |
| Molecular Weight | 460.87 g/mol [2] |
| Chemical Name | 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
| Molecular Structure | Single azo[2] |
| Appearance | Blue-light red powder[2] |
Comparative Performance Data of Red Pigments
The stability of a pigment is crucial for its application. The following table provides a comparison of the lightfastness and heat stability of this compound with other red pigments.
| Pigment | Type | Lightfastness (Blue Wool Scale) | Heat Stability (°C) |
| This compound | Monoazo | Good[2] | Stable[2] |
| C.I. Pigment Red 146 | Monoazo | Good[3] | Good[3] |
| C.I. Pigment Red 254 | DPP | Excellent | Excellent (≥300°C)[4] |
| Carmine (C.I. 75470) | Natural | 3-4 | Good |
| Beetroot Red (Betanin) | Natural | 1-2 | Low |
Note: "Good" and "Stable" are qualitative descriptions found in the literature. Quantitative data for this compound's lightfastness on the Blue Wool Scale and its specific heat stability temperature were not available in the searched literature. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[5][6][7][8]
Application Notes and Protocols
2.1. Cosmetic Applications: Lipstick Formulation
This compound can be used as a colorant in a variety of cosmetic products, such as lipsticks, to achieve a vibrant red shade. The following is an adaptable protocol for preparing a lipstick formulation.
Experimental Protocol: Lipstick Formulation
-
Pigment Dispersion: The pigment is first dispersed in a portion of the oil phase (e.g., castor oil) to ensure uniform color distribution and avoid a grainy texture. This is achieved by mixing the pigment and oil and then passing the mixture through a roller mill.[9]
-
Wax Phase Melting: In a separate vessel, the waxes (e.g., beeswax, candelilla wax) and other oil-soluble ingredients are heated to 75-85°C with continuous stirring until all components are melted and homogenous.[10]
-
Combining Phases: The pigment dispersion is then added to the molten wax phase with vigorous stirring to ensure a uniform mixture.[9]
-
Addition of Heat-Sensitive Ingredients: After cooling the mixture to around 70°C, heat-sensitive ingredients such as fragrances and preservatives are added.[9]
-
Molding: The final molten lipstick mass is poured into lipstick molds and cooled to solidify.[11]
References
- 1. OECD 439: In Vitro Skin Irritation Test on Reconstituted Human Epidermis - Analytice [analytice.com]
- 2. Pigment Red 14 [dyestuffintermediates.com]
- 3. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 6. Materials Technology Limited [drb-mattech.co.uk]
- 7. vichem.vn [vichem.vn]
- 8. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 9. youtube.com [youtube.com]
- 10. US4996044A - Lipstick formulation and method - Google Patents [patents.google.com]
- 11. blog.metacnbeauty.com [blog.metacnbeauty.com]
Protocols for incorporating C.I. Pigment Red 14 into experimental setups
Application Notes and Protocols for C.I. Pigment Red 14
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and safety considerations for the incorporation of this compound (C.I. 12380) into experimental setups for toxicological and biological research. Due to its poor aqueous solubility, specific dispersion methods are required to achieve a homogenous suspension suitable for in vitro and in vivo studies. This document outlines procedures for creating stock solutions and stable aqueous dispersions, summarizes available toxicological data, and discusses the potential metabolic pathways and cellular effects of this azo pigment.
Chemical and Physical Properties
This compound is a synthetic single azo pigment characterized by its vibrant red color. Its insolubility in water necessitates the use of specific solvents and dispersion techniques for research applications.
| Property | Value |
| C.I. Name | Pigment Red 14 |
| C.I. Number | 12380 |
| CAS Number | 6471-50-7 |
| Molecular Formula | C₂₄H₁₇ClN₄O₄[1] |
| Molecular Weight | 460.87 g/mol [1] |
| Appearance | Red powder |
| Solubility | - Practically insoluble in water.[2] - Slightly soluble in ethanol, acetone.[2] - Soluble in Dimethyl Sulfoxide (DMSO).[2] |
Toxicological Data Summary
Direct toxicological data for this compound is limited. The primary toxicological concern for azo pigments is not the intact molecule, which generally has low bioavailability, but the potential for its metabolic breakdown products—aromatic amines—which can be carcinogenic or mutagenic.[3][4][5] The manufacturing process of this compound involves the diazotization of 4-Chloro-2-nitrobenzenamine and its coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] Therefore, the likely primary metabolite is 2-chloro-4-nitroaniline.
Table 2.1: Acute Toxicity of this compound and its Potential Metabolite
| Compound | Test Species | Route of Exposure | LD₅₀ (Lethal Dose, 50%) | Reference |
| This compound | - | - | Data not available | - |
| Analogous Azo Pigments | Rat | Oral | > 2000 mg/kg (General finding) | [3][4] |
| 2-chloro-4-nitroaniline | Rat | Oral | 6430 mg/kg | [6] |
| 2-chloro-4-nitroaniline | Mouse | Oral | 1250 mg/kg | [6] |
| 2-chloro-4-nitroaniline | Guinea Pig | Oral | 1800 mg/kg | [6] |
Note: The toxicity of the parent pigment is generally low due to poor absorption. The data for 2-chloro-4-nitroaniline is provided as it is a predicted metabolite following reductive cleavage of the azo bond.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Given its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder (MW: 460.87 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the pigment: Mass (mg) = Molarity (mM) × Molecular Weight ( g/mol ) × Volume (L) × 1000 Mass (mg) = 10 mM × 460.87 g/mol × 0.001 L × 1000 = 4.61 mg
-
Weighing: Accurately weigh 4.61 mg of this compound powder and transfer it to the sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the pigment is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution, but ensure the compound is stable at this temperature.[7]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][8]
Protocol for Preparation of a Working Dispersion for In Vitro Assays
This protocol describes the preparation of a 100 µM working dispersion in cell culture medium, a common starting concentration for toxicity screening. This method uses sonication and a biocompatible surfactant to create a homogenous, though not fully solubilized, dispersion.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)
-
Sterile, biocompatible surfactant (e.g., 10% Tween® 80 solution, sterile-filtered)
-
Sterile microcentrifuge tubes
-
Bath sonicator or probe sonicator
Procedure:
-
Pre-dispersion:
-
In a sterile microcentrifuge tube, add 989 µL of the desired cell culture medium.
-
Add 1 µL of a 10% Tween® 80 solution to the medium for a final surfactant concentration of approximately 0.01%. This helps to stabilize the pigment particles and prevent aggregation.[9]
-
-
Dilution: Add 10 µL of the 10 mM DMSO stock solution to the medium. This creates a 100 µM dispersion with a final DMSO concentration of 1%. For most cell lines, DMSO concentrations should be kept below 0.5% to avoid solvent toxicity; further dilutions should be made from this working dispersion.[8]
-
Dispersion by Sonication:
-
Immediately cap the tube and vortex for 30 seconds.
-
Place the tube in a bath sonicator containing cooled water (to prevent overheating) and sonicate for 15-30 minutes.[10] If using a probe sonicator, use short pulses on a low power setting to avoid heat generation.
-
The goal is to achieve a visually homogenous dispersion with no large particulates.
-
-
Application: Use the dispersion immediately for cell-based assays. Due to the potential for settling over time, it is crucial to vortex the dispersion again immediately before adding it to the experimental wells.
-
Controls: Prepare appropriate vehicle controls containing the same final concentrations of DMSO and Tween® 80 in the cell culture medium.
Potential Signaling Pathways of Metabolites
The primary toxicological concern with this compound stems from its potential metabolism into aromatic amines. These metabolites can undergo metabolic activation, primarily in the liver, to form reactive species that induce cellular damage.[11] A key mechanism of this damage is the generation of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and the dysregulation of critical signaling pathways involved in cell survival and proliferation, such as the PI3K-Akt/mTOR pathway.[12][13]
Disclaimer: This document is intended for research purposes only. The protocols and information are based on general practices for handling insoluble pigments and available data on analogous compounds. Researchers must conduct their own risk assessments and optimization studies for their specific experimental systems. This compound and its potential metabolites should be handled with appropriate safety precautions, including the use of personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. canada.ca [canada.ca]
- 3. Opinion on azo colorants in toys, writing inks and paper products - Public Health [health.ec.europa.eu]
- 4. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-4-nitroaniline | CAS#:121-87-9 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. mdpi.com [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Azo Dyes in Biological Staining and Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of azo dyes in biological staining and imaging, with a brief discussion of C.I. Pigment Red 14 and detailed protocols for well-established azo dye-based histological techniques. Azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (—N=N—) which are widely utilized in histology to selectively color and visualize various tissue components.
Introduction to this compound
This compound, also known as C.I. 12380, is a single azo pigment.[1] Its chemical formula is C₂₄H₁₇ClN₄O₄ and it has a molecular weight of 460.87 g/mol .[1][2] While it is used extensively in industries such as textiles, plastics, and cosmetics, its application in biological staining and imaging is not well-documented in scientific literature.[3] It is generally insoluble in water, a characteristic that limits its use in many aqueous biological staining protocols.[2]
Overview of Azo Dyes in Histology
Azo dyes are invaluable in histology due to their intense color and ability to bind to specific biological macromolecules.[4] This binding can be based on physical properties, such as solubility, or chemical interactions like ionic bonding.[4] Key applications in research and drug development include:
-
Neurodegenerative Disease Research: Staining of amyloid plaques in brain tissue is crucial for studying Alzheimer's disease.[4]
-
Metabolic Disease Studies: Visualization and quantification of lipid accumulation are essential for research in obesity, diabetes, and fatty liver disease.[4]
-
Fibrosis and Tissue Remodeling: Differentiating collagen from other tissues is fundamental in assessing organ injury and the efficacy of anti-fibrotic therapies.[4]
This document provides detailed protocols for three common azo dye-based staining techniques: Congo Red for amyloid detection, Oil Red O for lipid visualization, and Masson's Trichrome for differentiating collagen and muscle fibers.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the discussed azo dye staining protocols, facilitating a direct comparison of their experimental requirements.
| Parameter | Congo Red Staining | Oil Red O Staining | Masson's Trichrome Staining |
| Primary Target | Amyloid Deposits | Neutral Lipids, Triglycerides | Collagen and Muscle Fibers |
| Fixation | 10% Neutral Buffered Formalin | 10% Formalin (for frozen sections) | 10% Formalin or Bouin's Solution |
| Section Type | Paraffin-embedded or Frozen | Frozen sections or Cultured cells | Paraffin-embedded |
| Section Thickness | 5 - 12 µm[5][6][7] | 8 - 10 µm[8] | 5 µm[9] |
| Primary Dye Conc. | 0.5% Congo Red[5][10] | 0.3% - 0.5% Oil Red O in Isopropanol[8][11] | Biebrich Scarlet-Acid Fuchsin Solution |
| Staining Time | 15 - 60 minutes[5][6] | 10 - 20 minutes[11][12] | 10 - 15 minutes (Biebrich Scarlet)[9] |
| Staining Temp. | Room Temperature | Room Temperature | Room Temperature |
Experimental Protocols and Workflows
Protocol 1: Congo Red Staining for Amyloid Deposits
Application: This protocol is for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections. Amyloid deposits will be stained red, and under polarized light will exhibit apple-green birefringence, a key diagnostic feature.
Materials:
-
0.5% Congo Red solution in 50% alcohol[5]
-
Alkaline alcohol solution
-
Gill's hematoxylin
-
10% Neutral Buffered Formalin
-
Paraffin-embedded tissue sections (5-10 µm)[5]
-
Xylene and graded alcohols for deparaffinization and dehydration
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in 0.5% Congo Red solution for 15-20 minutes.[5]
-
Rinse in distilled water.
-
Differentiate quickly (5-10 dips) in alkaline alcohol solution.[5]
-
Rinse in tap water for 1 minute.[5]
-
Counterstain with Gill's hematoxylin for 30 seconds.[5]
-
Rinse in tap water for 2 minutes.[5]
-
Dehydrate through graded alcohols.[5]
-
Clear in xylene and mount with a resinous mounting medium.[5]
Expected Results:
-
Amyloid deposits: Red to pink-red[13]
-
Nuclei: Blue[13]
-
Apple-green birefringence of amyloid under polarized light[10]
Protocol 2: Oil Red O Staining for Neutral Lipids
Application: Oil Red O is a fat-soluble diazo dye used to demonstrate neutral lipids and triglycerides in tissue sections.[4] This stain is typically performed on frozen sections as lipid-dissolving agents are used in paraffin embedding.[4]
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)[8]
-
60% Isopropanol
-
Hematoxylin
-
10% Formalin
-
Frozen tissue sections (8-10 µm) or cultured cells[8]
-
Aqueous mounting medium
Procedure:
-
Fix frozen sections or cultured cells in 10% formalin for 10-60 minutes.[14][15]
-
Rinse with distilled water, then with 60% isopropanol.[8]
-
Prepare Oil Red O working solution by mixing 3 parts stock solution with 2 parts distilled water and filtering.[11]
-
Stain with the working Oil Red O solution for 15 minutes.[8]
-
Rinse with 60% isopropanol.[8]
-
Lightly counterstain nuclei with hematoxylin for 1 minute.[12]
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.[8]
Expected Results:
Protocol 3: Masson's Trichrome Staining for Collagen and Muscle
Application: Masson's Trichrome is a three-color staining protocol used to distinguish cells from surrounding connective tissue.[4] It is widely used to assess fibrosis.
Materials:
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Paraffin-embedded tissue sections (5 µm)[9]
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Optional: Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality.[9]
-
Rinse in running tap water to remove the yellow color.[9]
-
Stain nuclei in Weigert's iron hematoxylin for 10 minutes.[9]
-
Rinse in warm running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[9]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[9]
-
Stain in aniline blue solution for 5-10 minutes.[9]
-
Rinse briefly and differentiate in 1% acetic acid solution for 2-5 minutes.[9]
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount.[9]
Expected Results:
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 6. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 7. dbiosys.com [dbiosys.com]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 10. stainsfile.com [stainsfile.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 14. scribd.com [scribd.com]
- 15. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Application Notes and Protocols for C.I. Pigment Red 14 in Colorimetric Calibration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of C.I. Pigment Red 14 as a reliable and stable calibration standard in colorimetric assays. This document outlines the pigment's key characteristics, procedures for preparing standardized dispersions, and protocols for creating and validating calibration curves for accurate colorimetric measurements, with a particular focus on applications within drug development and scientific research.
Introduction to this compound for Colorimetry
This compound, a monoazo pigment, is a colorant used in various industries, including textiles, plastics, and inks.[1][2] Its stability and consistent color properties make it a suitable candidate for creating calibration standards for colorimetric assays. In research and drug development, colorimetric assays are crucial for quantifying the concentration of analytes.[3] The accuracy of these assays is highly dependent on the quality and reliability of the calibration standards used. This compound offers a stable, non-reactive color source that can be used to calibrate instruments and validate assays, ensuring the precision and reproducibility of results.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application as a calibration standard.
| Property | Value | Reference |
| C.I. Name | Pigment Red 14 | [4] |
| C.I. Number | 12380 | [4] |
| CAS Number | 6471-50-7 | [4][5] |
| Molecular Formula | C₂₄H₁₇ClN₄O₄ | [4][5] |
| Molecular Weight | 460.87 g/mol | [4][5] |
| Appearance | Red powder | [5] |
| Lightfastness | Good | [4] |
| Solvent Resistance | Generally insoluble in water and many organic solvents. | [6] |
Experimental Protocols
Preparation of this compound Stock Dispersion
A stable and homogenous stock dispersion is critical for the preparation of accurate calibration standards. The following protocol outlines a standardized method for preparing a stock dispersion of this compound.
Materials:
-
This compound powder
-
Dispersing agent (e.g., a suitable polymeric dispersant)
-
Solvent (e.g., deionized water with a co-solvent like propylene glycol, or an organic solvent compatible with the assay)
-
High-speed disperser or ultrasonic bath
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder (e.g., 1.000 g).
-
Premixing: In a beaker, create a premix by adding a small amount of the chosen solvent to the pigment powder to form a paste. This initial wetting step is crucial to avoid clumping.
-
Dispersant Addition: Add the recommended amount of dispersing agent to the paste and mix thoroughly.
-
Dispersion: Gradually add the remaining solvent while continuously mixing with a high-speed disperser at a controlled speed (e.g., 2000-3000 rpm) for a specified time (e.g., 30-60 minutes). Alternatively, use an ultrasonic bath for a similar duration, ensuring the temperature does not significantly increase.
-
Homogenization: After dispersion, transfer the mixture to a volumetric flask and bring it to the final volume with the solvent. Invert the flask multiple times to ensure homogeneity.
-
Storage: Store the stock dispersion in a well-sealed, light-protected container at a controlled temperature to prevent solvent evaporation and pigment settling.
Logical Workflow for Stock Dispersion Preparation:
Caption: Workflow for preparing a this compound stock dispersion.
Preparation of Calibration Standards
A series of dilutions from the stock dispersion are prepared to create a set of calibration standards with known concentrations.
Materials:
-
This compound stock dispersion
-
Solvent (same as used for the stock dispersion)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Serial Dilutions: Perform a series of accurate serial dilutions of the stock dispersion to obtain a range of concentrations that will encompass the expected range of the analyte in the colorimetric assay.
-
Concentration Range: A typical calibration curve may include 5-7 standards, plus a blank (solvent only). The concentrations should be evenly spaced across the desired measurement range.
-
Example Dilution Series: To prepare a 10 µg/mL standard from a 1000 µg/mL stock, accurately pipette 1 mL of the stock into a 100 mL volumetric flask and dilute to the mark with the solvent. Repeat this process for each desired concentration level.
-
Mixing: Ensure each standard is thoroughly mixed before use.
Colorimetric Measurement and Calibration Curve Generation
This protocol describes the use of the prepared standards to generate a calibration curve using a spectrophotometer or colorimeter.
Materials:
-
Prepared this compound calibration standards
-
Spectrophotometer or colorimeter
-
Cuvettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer or colorimeter and allow it to warm up as per the manufacturer's instructions. Select the appropriate wavelength for measurement. For a red pigment, this will typically be in the green region of the visible spectrum (around 500-560 nm), where the absorbance is at its maximum. If a full spectral scan is available, determine the wavelength of maximum absorbance (λmax) for the this compound dispersion.
-
Blank Measurement: Fill a cuvette with the solvent blank and use it to zero the instrument (set absorbance to 0 or transmittance to 100%).
-
Standard Measurement: Measure the absorbance of each calibration standard, starting from the lowest concentration and moving to the highest. Rinse the cuvette with the next standard before filling to avoid cross-contamination.
-
Data Plotting: Plot a graph of absorbance versus the known concentration of each standard.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the coefficient of determination (R²) are used to assess the linearity of the calibration curve. An R² value close to 1.0 indicates a strong linear relationship.
Experimental Workflow for Calibration Curve Generation:
Caption: Workflow for generating a colorimetric calibration curve.
Data Presentation
The following tables summarize the expected data for this compound and a hypothetical calibration curve.
Table 1: Physicochemical and Colorimetric Properties of this compound
| Parameter | Value |
| CIELAB L | [To be determined experimentally] |
| CIELAB a | [To be determined experimentally] |
| CIELAB b* | [To be determined experimentally] |
| Maximum Absorbance (λmax) | [To be determined experimentally] |
| Lightfastness (Blue Wool Scale) | [Typically 6-7, but should be verified] |
Table 2: Hypothetical Calibration Data for this compound Standards
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 0 (Blank) | 0.000 |
| 2.5 | 0.125 |
| 5.0 | 0.250 |
| 10.0 | 0.500 |
| 15.0 | 0.750 |
| 20.0 | 1.000 |
Application in Drug Development
In drug development, colorimetric assays are widely used for various purposes, including:
-
Quantification of active pharmaceutical ingredients (APIs): Many drug molecules can be derivatized to produce a colored product, allowing for their quantification.
-
Enzyme-linked immunosorbent assays (ELISAs): These assays often use a colorimetric readout to determine the concentration of proteins, antibodies, and other biomolecules.[7]
-
Cell viability and cytotoxicity assays: Colorimetric reagents that change color in the presence of viable cells are used to assess the effects of drug candidates on cell populations.
-
High-throughput screening (HTS): Colorimetric assays are amenable to automation and miniaturization, making them suitable for screening large libraries of compounds for biological activity.[8]
The use of a stable pigment standard like this compound can help ensure the day-to-day and lab-to-lab consistency of these critical assays.
Signaling Pathway for Colorimetric Assay Validation:
Caption: Relationship between the calibration standard and sample analysis in a colorimetric assay.
Validation of the Calibration Method
To ensure the reliability of the calibration standards, a validation protocol should be followed.
Validation Parameters:
-
Linearity: Assessed by the R² value of the calibration curve, which should typically be ≥ 0.995.
-
Accuracy: Determined by spiking a blank sample with a known concentration of the pigment standard and calculating the percent recovery.
-
Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) of the absorbance measurements of the standards. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined statistically from the standard deviation of the response and the slope of the calibration curve.
-
Stability: The stability of the stock and working standard solutions should be evaluated over time under specified storage conditions.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to create robust and reliable calibration standards for their colorimetric assays, leading to more accurate and reproducible scientific data.
References
- 1. Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Pigment Red 14 [dyestuffintermediates.com]
- 5. chembk.com [chembk.com]
- 6. ispigment.com [ispigment.com]
- 7. Enhanced Colorimetric Signal for Accurate Signal Detection in Paper-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Performance of C.I. Pigment Red 14
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the lightfastness and weatherability of C.I. Pigment Red 14, a monoazo pigment from the Naphthol AS family. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the poor lightfastness and weatherability of this compound?
A1: The photodegradation of this compound is primarily attributed to its molecular structure, specifically the azo group (-N=N-), which is susceptible to cleavage upon exposure to UV radiation. Environmental factors such as moisture, temperature, and atmospheric pollutants can also accelerate the degradation process, leading to color fading and loss of performance.
Q2: What are the main strategies for improving the lightfastness and weatherability of this compound?
A2: The primary strategies focus on protecting the pigment particles from environmental stressors. These include:
-
Surface Modification: Creating a protective inorganic shell (e.g., silica, alumina) around the pigment particles to block UV radiation and prevent chemical reactions.
-
Use of Additives: Incorporating UV absorbers and hindered amine light stabilizers (HALS) into the formulation to absorb UV radiation and scavenge free radicals that initiate degradation.
-
Encapsulation: Encasing the pigment particles within a polymer matrix to provide a physical barrier against environmental factors.
-
Chemical Modification: Altering the pigment's molecular structure to enhance its intrinsic stability, though this is a more complex approach.
Q3: What is a realistic expectation for the improvement in lightfastness?
A3: Surface modification with inorganic coatings has been shown to improve the lightfastness of Naphthol AS pigments by at least one grade on the Blue Wool Scale.[1] The level of improvement will depend on the specific method and materials used.
Q4: Can I combine different methods for better results?
A4: Yes, a combination of approaches is often the most effective. For instance, using a surface-modified pigment in a formulation containing UV absorbers and HALS can provide synergistic protection, enhancing both lightfastness and weatherability to a greater extent than any single method alone.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Lightfastness Results After Surface Coating
Q: My this compound, after being coated with silica, shows inconsistent and only marginal improvement in lightfastness. What could be the problem?
A: This issue often stems from incomplete or non-uniform coating of the pigment particles.
-
Potential Cause 1: Inadequate Surface Pre-treatment.
-
Solution: Ensure the pigment surface is properly functionalized to promote adhesion of the inorganic coating. For silica coating, this may involve a pre-treatment step to introduce hydroxyl groups on the pigment surface, which can then react with the silica precursor.
-
-
Potential Cause 2: Incorrect pH during Sol-Gel Process.
-
Solution: The pH of the reaction medium is critical for controlling the hydrolysis and condensation rates of the silica precursor (e.g., TEOS). For a uniform coating, a slightly basic pH is generally preferred. Monitor and adjust the pH throughout the reaction.
-
-
Potential Cause 3: Agglomeration of Pigment Particles.
-
Solution: Pigment agglomerates can prevent the uniform coating of individual particles. Ensure the pigment is well-dispersed in the reaction medium before initiating the coating process. This can be achieved through high-shear mixing or the use of an appropriate dispersant.
-
Issue 2: Color Shift or Loss of Chroma After Treatment
Q: After incorporating UV absorbers and HALS, my this compound formulation appears duller, and there's a noticeable color shift. Why is this happening?
A: This can be due to interactions between the additives and the pigment or other components in the formulation.
-
Potential Cause 1: Incompatibility of Additives.
-
Solution: Not all UV absorbers and HALS are compatible with every pigment and binder system. Consult the technical data sheets for the additives to ensure compatibility. It may be necessary to screen several different types of stabilizers to find the most suitable ones for your system.
-
-
Potential Cause 2: High Loading of Additives.
-
Solution: Excessive concentrations of UV absorbers or HALS can sometimes affect the optical properties of the coating. Try reducing the concentration of the additives to the lowest effective level. A design of experiments (DOE) approach can be useful to optimize the loading levels.
-
-
Potential Cause 3: Interaction with Other Formulation Components.
-
Solution: Other components in your formulation, such as surfactants or dispersants, could be interacting with the light stabilizers. Review the entire formulation and consider any potential interactions.
-
Data Presentation
Table 1: Representative Lightfastness Improvement for Naphthol AS Red Pigments
| Treatment Method | Pigment Type | Initial Lightfastness (Blue Wool Scale) | Final Lightfastness (Blue Wool Scale) | Reference |
| Inorganic Core Coating | Naphthol AS Red | Not Specified | Improved by 1 grade | [1] |
| Surface Treatment with Hydrous Alumina | C.I. Pigment Red 170 | Not Specified | Improved thermal stability and solvent resistance | [1] |
| Microencapsulation | Red Monascus Pigments | Not Specified | Stability improved by 10-20% | [2] |
Experimental Protocols
Protocol 1: Surface Coating of this compound with Silica
This protocol describes a general procedure for encapsulating this compound with a silica shell via a sol-gel method.
-
Pigment Dispersion:
-
Disperse 5 g of this compound in 100 mL of ethanol using a high-shear mixer for 30 minutes to break down agglomerates.
-
-
Surface Hydroxylation (Optional but Recommended):
-
To the pigment dispersion, add 5 mL of a 10% hydrogen peroxide solution and stir at 60°C for 1 hour. This step introduces hydroxyl groups on the pigment surface to improve silica adhesion.
-
Wash the pigment by centrifugation and redispersion in fresh ethanol three times to remove any residual hydrogen peroxide.
-
-
Silica Coating:
-
Transfer the pigment dispersion to a round-bottom flask equipped with a condenser and a mechanical stirrer.
-
Add 20 mL of deionized water and 5 mL of a 28% ammonia solution to raise the pH to approximately 10-11.
-
Heat the mixture to 60°C with constant stirring.
-
In a separate beaker, prepare a solution of 10 mL of tetraethyl orthosilicate (TEOS) in 40 mL of ethanol.
-
Add the TEOS solution dropwise to the pigment dispersion over a period of 2 hours.
-
Allow the reaction to proceed for an additional 4 hours at 60°C.
-
-
Washing and Drying:
-
Cool the reaction mixture to room temperature.
-
Separate the coated pigment by centrifugation.
-
Wash the pigment three times with ethanol and then three times with deionized water to remove unreacted reagents.
-
Dry the final product in an oven at 80°C for 12 hours.
-
Protocol 2: Incorporation of UV Absorbers and HALS
This protocol outlines the incorporation of UV stabilizers into a coating formulation containing this compound.
-
Pigment Dispersion Preparation:
-
Prepare a pigment concentrate by dispersing this compound in a suitable resin and solvent system using a bead mill until the desired particle size is achieved.
-
-
Addition of Stabilizers:
-
In a separate vessel, dissolve the UV absorber (e.g., a benzotriazole type) and the HALS (e.g., a hindered amine type) in a small amount of the formulation's solvent.
-
Slowly add the dissolved stabilizer solution to the pigment concentrate under constant agitation.
-
-
Final Formulation:
-
Combine the stabilized pigment concentrate with the remaining components of the coating formulation (e.g., additional resin, crosslinkers, flow additives) and mix thoroughly.
-
-
Application and Curing:
-
Apply the final coating to the desired substrate using a suitable method (e.g., spray, draw-down bar).
-
Cure the coating according to the manufacturer's recommendations for the resin system used.
-
Visualizations
Caption: Experimental workflow for silica coating of this compound.
Caption: Troubleshooting logic for poor lightfastness after surface coating.
References
Preventing agglomeration of C.I. Pigment Red 14 particles in dispersions
Welcome to the Technical Support Center for C.I. Pigment Red 14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the agglomeration of this compound particles in dispersions.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of this compound.
Issue 1: Poor Dispersion and Visible Agglomerates
-
Question: My dispersion of this compound shows visible particles and appears gritty. What are the possible causes and how can I resolve this?
-
Answer: This issue, often referred to as agglomeration, is common with organic pigments like this compound, which have a tendency to clump together due to their poor solubility in many solvents.[1][2] The primary steps in achieving a good dispersion are wetting, de-agglomeration, and stabilization.[3] A failure in any of these stages can lead to poor dispersion.
-
Inadequate Wetting: The surface of the pigment particles may not be properly wetted by the solvent. Ensure that the chosen solvent has a lower surface tension than the pigment to facilitate wetting. The use of a suitable wetting agent can significantly improve this process.
-
Insufficient Mechanical Energy: The mechanical forces applied during dispersion may not be sufficient to break down the pigment agglomerates into primary particles. High-shear mixing equipment, such as a high-speed disperser or a bead mill, is often necessary.[3]
-
Incorrect Dispersant Selection: The dispersing agent may not be compatible with this compound or the solvent system. For solvent-based systems, polymeric dispersants with good affinity for organic pigment surfaces are recommended.[4]
-
Lack of Stabilization: Once dispersed, the particles can re-agglomerate if not properly stabilized. Dispersing agents provide either electrostatic or steric stabilization to prevent this.
-
Issue 2: High Viscosity of the Dispersion
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Question: The viscosity of my this compound dispersion is too high, making it difficult to process. What could be the cause?
-
Answer: High viscosity in a pigment dispersion can be attributed to several factors:
-
Poor Dispersion: Inadequately dispersed pigment particles can lead to a higher than expected viscosity. Improving the dispersion process, as detailed in Issue 1, can help reduce viscosity.
-
Incorrect Dispersant Concentration: Both insufficient and excessive amounts of dispersant can lead to an increase in viscosity. It is crucial to determine the optimal dispersant concentration through a ladder study, where viscosity is measured at various dispersant levels to find the minimum.[3]
-
Pigment Loading: The concentration of this compound in the dispersion may be too high. Reducing the pigment loading or optimizing the dispersant-to-pigment ratio can lower the viscosity.
-
Solvent-Pigment Interaction: The choice of solvent can significantly impact the viscosity of the dispersion.
-
Issue 3: Color Shift or Poor Color Development
-
Question: The final color of my product is not as vibrant as expected, or the shade is incorrect. Could this be related to the dispersion of this compound?
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Answer: Yes, the quality of the pigment dispersion directly impacts the coloristic properties of the final product.
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Agglomeration: The presence of agglomerates reduces the effective surface area of the pigment, leading to lower color strength and a duller appearance.
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Flocculation: This is a form of weak agglomeration where particles are loosely held together. Flocculation can be broken down by shear but can reform, leading to color inconsistencies. The proper selection of a dispersing agent is critical to prevent flocculation.
-
Particle Size: The final particle size of the dispersed pigment affects its color. Smaller particles generally lead to higher color strength and a more transparent appearance.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration for this compound?
A1: this compound is a monoazo organic pigment. Organic pigments, in general, have a strong tendency to form agglomerates due to their crystalline nature and van der Waals forces between particles. Their surfaces are often not easily wetted by solvents, which further promotes agglomeration.
Q2: How do I choose the right dispersant for this compound in a solvent-based system?
A2: For solvent-based systems, polymeric dispersants are generally effective for organic pigments like this compound. Look for dispersants with anchoring groups that have a high affinity for the pigment surface and polymeric chains that are soluble in the chosen solvent to provide steric stabilization. Modified polyurethane or acrylic-based hyper-dispersants are often good candidates.[4]
Q3: What is the difference between agglomerates and aggregates?
A3: Aggregates are primary pigment particles held together by strong forces, often formed during the pigment manufacturing process. Breaking down aggregates requires significant mechanical energy. Agglomerates are looser clusters of primary particles and aggregates held together by weaker forces. These are typically broken down during the dispersion process.
Q4: Can I use the same dispersion process for this compound in both aqueous and solvent-based systems?
A4: No, the dispersion process, and particularly the choice of dispersant, will be different. In aqueous systems, electrostatic stabilization is more common, and dispersants will have different chemical functionalities compared to those used in solvent-based systems which often rely on steric stabilization.
Q5: What analytical techniques can I use to assess the quality of my this compound dispersion?
A5: Several techniques can be used:
-
Hegman Gauge: A simple and quick method to assess the presence of large particles and agglomerates.
-
Microscopy: Optical or electron microscopy allows for direct visualization of the pigment particles and any agglomerates.
-
Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering (DLS) provide quantitative data on the particle size distribution.[5][6]
-
Rheology/Viscosity Measurements: A stable dispersion will exhibit a stable viscosity over time. Changes in viscosity can indicate instability and re-agglomeration.[7]
-
Zeta Potential Measurement: This technique measures the surface charge of the particles and is a good indicator of the stability of dispersions that rely on electrostatic repulsion.[8][9]
Data Presentation
Table 1: Effect of Surfactants on the Particle Size of C.I. Pigment Red 146
| Treatment | Average Particle Size (μm) |
| Unmodified Pigment | 30.581 |
| With Anionic Surfactant | 15.320 |
| With Non-ionic Surfactant | 18.750 |
| With Combined Surfactants | 12.252 |
Data adapted from a study on C.I. Pigment Red 146 and should be considered illustrative for this compound.[1]
Table 2: Effect of Hydrothermal Treatment on Color Strength of Modified C.I. Pigment Red 146
| Hydrothermal Treatment Temperature (°C) | Relative Color Strength (%) |
| No Treatment | 100.0 |
| 105 | 112.6 |
| 115 | 106.4 |
Data adapted from a study on C.I. Pigment Red 146 and should be considered illustrative for this compound.[1]
Experimental Protocols
The following are generalized protocols for the dispersion and analysis of this compound. These should be adapted and optimized for your specific formulation and equipment.
Protocol 1: Preparation of a Solvent-Based this compound Dispersion using a High-Speed Disperser
-
Premix Preparation:
-
In a suitable vessel, combine the solvent and the selected polymeric dispersant.
-
Stir at a low speed (e.g., 500 rpm) until the dispersant is fully dissolved.
-
-
Pigment Addition:
-
Gradually add the this compound powder to the solvent/dispersant mixture under continuous low-speed agitation. Ensure a vortex is formed to pull the pigment into the liquid.
-
-
Dispersion:
-
Once all the pigment has been added, increase the speed of the disperser to achieve a peripheral tip speed of 18-25 m/s. The vortex should be about two-thirds the depth of the liquid.
-
Continue dispersing for 20-30 minutes. Monitor the temperature of the dispersion and maintain it below 50°C using a cooling jacket if necessary.
-
-
Let-down:
-
Reduce the speed of the disperser and add the remaining components of the formulation (e.g., resin, other additives).
-
Mix at a low speed until the batch is homogeneous.
-
-
Quality Control:
-
Evaluate the dispersion using a Hegman gauge.
-
Perform particle size analysis to determine the particle size distribution.
-
Protocol 2: Particle Size Analysis using Laser Diffraction
-
Sample Preparation:
-
Prepare a dilute suspension of the this compound dispersion in a suitable solvent (the same as the dispersion medium). The concentration should be low enough to achieve an appropriate obscuration level for the instrument (typically 10-20%).
-
Briefly sonicate the diluted sample to break up any loose agglomerates that may have formed upon dilution.
-
-
Instrument Setup:
-
Select the appropriate refractive index for this compound and the solvent in the instrument software.
-
-
Measurement:
-
Introduce the sample into the measurement cell.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the particle size distribution data, paying attention to the D50 (median particle size) and the presence of any large particle peaks that may indicate agglomeration.
-
Protocol 3: Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the this compound dispersion in the appropriate solvent to a concentration suitable for the instrument. For non-polar solvents, a specific cell type may be required.
-
-
Instrument Setup:
-
Enter the solvent parameters (viscosity, dielectric constant) and the pigment's refractive index into the software.
-
Equilibrate the sample to the desired measurement temperature.[10]
-
-
Measurement:
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Apply the electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis:
-
The software will calculate the zeta potential from the electrophoretic mobility. A value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating a this compound dispersion.
Caption: Troubleshooting logic for addressing agglomeration in this compound dispersions.
References
- 1. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. Pigment Dispersion (Solvent Based) | Esaar International Pvt. Ltd. [esaar.com]
- 5. azom.com [azom.com]
- 6. Particle Size Analysis of Pigments and Inks | PDF [slideshare.net]
- 7. What is pigment viscosity determination? Terms | NBCHAO [en1.nbchao.com]
- 8. entegris.com [entegris.com]
- 9. How to improve paint and coating formulations: Zeta potential measurement | Malvern Panalytical [malvernpanalytical.com]
- 10. rivm.nl [rivm.nl]
Optimizing the color strength and tinctorial value of C.I. Pigment Red 14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color strength and tinctorial value of C.I. Pigment Red 14.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and application of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the synthesized this compound exhibiting low color strength?
Low color strength can stem from several factors during the synthesis process, primarily related to incomplete reaction or suboptimal particle characteristics.
-
Potential Causes:
-
Incomplete Diazotization: The initial step of converting the aromatic amine (4-Chloro-2-nitrobenzenamine) to a diazonium salt may be incomplete. This can be due to incorrect temperature control (not keeping the reaction at 0-5 °C), improper addition rate of sodium nitrite, or inaccurate pH.
-
Inefficient Coupling Reaction: The reaction between the diazonium salt and the coupling agent (3-Hydroxy-N-o-tolyl-2-naphthamide) may be inefficient. Factors influencing this include pH, temperature, and the presence of impurities.
-
Poor Crystal Growth: The formation of large, irregular pigment particles can lead to lower color strength. This can be influenced by the rate of addition of reactants and the agitation speed during precipitation.
-
Aggregation and Agglomeration: Pigment particles may clump together, reducing the effective surface area for light absorption and scattering, thus lowering the perceived color strength.
-
-
Solutions:
-
Optimize Diazotization: Strictly maintain the temperature between 0-5 °C. Add the sodium nitrite solution slowly and ensure thorough mixing. Use potassium iodide starch paper to test for the presence of excess nitrous acid, indicating the completion of the reaction.
-
Control Coupling Conditions: Carefully control the pH of the coupling reaction, typically in a slightly acidic to neutral range. The temperature should also be maintained as specified in the protocol.
-
Promote Fine Particle Formation: Employ vigorous and consistent stirring during the coupling reaction to encourage the formation of small, uniform pigment particles. The rate of addition of the diazonium salt solution to the coupling component solution can also be optimized.
-
Utilize Surfactants: The addition of surfactants during the synthesis can help control particle size and prevent aggregation, leading to improved color strength.
-
Q2: The tinctorial value of my this compound is inconsistent between batches. What could be the cause?
Batch-to-batch inconsistency is a common challenge in pigment synthesis and is often related to minor variations in reaction conditions.
-
Potential Causes:
-
Variation in Raw Material Quality: Impurities in the starting materials (amine and coupling agent) can affect the reaction kinetics and the final properties of the pigment.
-
Inconsistent Reaction Parameters: Slight differences in temperature, pH, stirring speed, and addition rates between batches can lead to variations in particle size distribution and crystal morphology, directly impacting the tinctorial value.
-
Inadequate Mixing: Poor mixing can lead to localized areas of high reactant concentration, resulting in non-uniform particle formation.
-
Post-Synthesis Processing Variations: Differences in filtration, washing, and drying procedures can also contribute to inconsistencies.
-
-
Solutions:
-
Standardize Raw Materials: Use high-purity raw materials from a consistent supplier.
-
Strict Process Control: Implement and strictly adhere to a standard operating procedure (SOP) for all synthesis parameters. Utilize automated systems for controlling temperature, pH, and reactant addition where possible.
-
Ensure Efficient Agitation: Use an appropriately sized and shaped agitator to ensure homogeneous mixing throughout the reaction vessel.
-
Standardize Post-Synthesis Steps: Develop and follow a consistent protocol for filtering, washing (to remove residual salts and unreacted materials), and drying the pigment.
-
Q3: My this compound is difficult to disperse in the application medium. How can I improve its dispersibility?
Poor dispersion can lead to issues such as color speckling, reduced gloss, and lower-than-expected color strength in the final product.
-
Potential Causes:
-
Large Particle Size: The presence of large pigment agglomerates prevents uniform dispersion.
-
Surface Chemistry: The surface of the pigment particles may not be compatible with the dispersion medium, leading to poor wetting.
-
Incorrect Dispersant: The type or amount of dispersing agent used may not be suitable for this compound or the specific application medium.
-
-
Solutions:
-
Milling: Employ milling techniques (e.g., ball milling, bead milling) to break down agglomerates and reduce the particle size of the dry pigment powder before dispersion.
-
Surface Treatment: Modify the surface of the pigment particles to improve their compatibility with the medium. This can be achieved by adding surfactants or other additives during the final stages of synthesis or as a post-treatment step.
-
Optimize Dispersant Selection: Experiment with different types and concentrations of wetting and dispersing agents to find the optimal system for your formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental synthesis route for this compound?
The synthesis of this compound is a two-step azo coupling reaction.[1] First, the primary aromatic amine, 4-Chloro-2-nitrobenzenamine, is diazotized by reacting it with sodium nitrite in an acidic medium (typically hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.[1] Second, this diazonium salt is then coupled with 3-Hydroxy-N-o-tolyl-2-naphthamide to form the final insoluble azo pigment, this compound.[1]
Q2: How does particle size affect the color strength and tinctorial value?
Particle size has a significant impact on the optical properties of pigments. Generally, for a given pigment, there is an optimal particle size range that provides the maximum color strength. Smaller particles have a larger surface area, which can lead to increased light absorption and scattering, thus enhancing color strength. However, if the particles become too small (in the nanoparticle range), they can become more transparent, which might be undesirable for some applications. A narrow particle size distribution is also crucial for achieving a clean, bright color.
Q3: What analytical techniques are recommended for characterizing this compound?
Several analytical techniques are essential for quality control and optimization of this compound:
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UV-Visible Spectroscopy: To determine the absorption spectrum and assess the coloristic properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and identify functional groups.
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X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the pigment.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the particle size, shape, and morphology.
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Particle Size Analysis: Techniques like dynamic light scattering (DLS) or laser diffraction can be used to determine the particle size distribution.
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Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the pigment.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and modification of this compound. These are based on established procedures for similar azo pigments and should be optimized for specific laboratory conditions and desired outcomes.
Protocol 1: Synthesis of this compound
This protocol outlines the basic synthesis of this compound via diazotization and coupling.
Materials:
-
4-Chloro-2-nitrobenzenamine
-
3-Hydroxy-N-o-tolyl-2-naphthamide
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve a specific molar equivalent of 4-Chloro-2-nitrobenzenamine in a solution of hydrochloric acid and deionized water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete.
-
Confirm the completion of the reaction by testing for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess).
-
-
Coupling:
-
In a separate, larger beaker, dissolve a molar equivalent of 3-Hydroxy-N-o-tolyl-2-naphthamide in an aqueous sodium hydroxide solution.
-
Cool this solution to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Control the pH of the reaction mixture during the addition, maintaining it in the desired range (typically slightly acidic to neutral for this type of coupling) by adding a dilute acid or base as needed.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to go to completion and the pigment to precipitate fully.
-
-
Isolation and Purification:
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.
-
Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.
-
The dried pigment can then be pulverized to a fine powder.
-
Protocol 2: Surface Modification with Surfactants for Improved Color Strength
This protocol describes the incorporation of surfactants during the synthesis to enhance color strength and dispersibility. This is adapted from a study on a similar pigment, C.I. Pigment Red 146.[2][3]
Materials:
-
Same as Protocol 1
-
Anionic Surfactant (e.g., Sodium dodecyl sulfate - SDS) or Non-ionic Surfactant (e.g., Triton X-100)
Procedure:
-
Diazotization: Follow the same procedure as in Protocol 1.
-
Preparation of Coupling Solution with Surfactant:
-
In the beaker containing the dissolved 3-Hydroxy-N-o-tolyl-2-naphthamide in aqueous NaOH, add the desired amount of surfactant (e.g., 1-5% by weight of the final pigment).
-
Stir until the surfactant is completely dissolved.
-
Cool the solution to 10-15 °C.
-
-
Coupling: Proceed with the coupling reaction as described in Protocol 1 by adding the diazonium salt solution to the surfactant-containing coupling solution.
-
Isolation and Purification: Follow the same procedure as in Protocol 1.
Data Presentation
The following tables present hypothetical data based on typical results from experiments aimed at optimizing pigment properties, similar to findings for related azo pigments.
Table 1: Effect of Surfactant Addition on Color Strength and Particle Size
| Experiment ID | Surfactant Type | Surfactant Conc. (wt%) | Average Particle Size (nm) | Relative Color Strength (%) |
| PR14-Control | None | 0 | 850 | 100 |
| PR14-S1 | SDS | 1 | 620 | 108 |
| PR14-S2 | SDS | 2 | 510 | 115 |
| PR14-T1 | Triton X-100 | 1 | 650 | 106 |
| PR14-T2 | Triton X-100 | 2 | 550 | 112 |
Table 2: Influence of Coupling Reaction pH on Tinctorial Value
| Experiment ID | Coupling pH | L | a | b* | Relative Tinctorial Value (%) |
| PR14-pH4 | 4.0 | 45.2 | 52.1 | 20.5 | 105 |
| PR14-pH5 | 5.0 | 44.8 | 53.5 | 19.8 | 110 |
| PR14-pH6 | 6.0 | 44.5 | 53.0 | 19.5 | 108 |
| PR14-pH7 | 7.0 | 44.1 | 52.5 | 19.2 | 102 |
Visualizations
The following diagrams illustrate key processes and relationships in the synthesis and optimization of this compound.
References
Troubleshooting C.I. Pigment Red 14 dispersion stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dispersion stability issues with C.I. Pigment Red 14.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic monoazo pigment.[1] Its chemical structure gives it a distinct red color. It is used in a variety of applications, including textiles, plastics, paints, and inks.[2]
Q2: What are the common signs of poor this compound dispersion?
Poor dispersion of this compound can manifest in several ways, including:
-
Color inconsistency: Variations in color between different batches.
-
Flocculation: The formation of loose clumps of pigment particles, which can lead to a loss of color strength and unevenness in the final application.[3]
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Sedimentation: Settling of pigment particles at the bottom of the dispersion over time.
-
Poor gloss: A dull or uneven surface finish in coatings and films.
-
Changes in viscosity: A significant increase or decrease in the viscosity of the dispersion.
Q3: What are the key factors influencing the stability of a this compound dispersion?
The stability of a pigment dispersion is influenced by several factors:
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Particle Size and Distribution: Smaller, more uniform particles are generally easier to keep suspended.
-
Wetting of the Pigment: The ability of the liquid medium to displace air from the surface of the pigment particles is crucial for good dispersion.[4]
-
Choice of Dispersant: The type and concentration of the dispersing agent are critical for preventing particle agglomeration.
-
Solvent System: The polarity and viscosity of the solvent can affect how well the pigment disperses and remains stable.
-
Processing Conditions: The amount of energy input during dispersion (e.g., high-shear mixing) plays a significant role in breaking down agglomerates.
Troubleshooting Guide
Issue 1: Flocculation and Color Shift in the Dispersion
Question: My this compound dispersion appears to have lost its color intensity, and I observe small, soft clumps. What is the cause, and how can I fix it?
Answer: This is a classic sign of pigment flocculation, where particles loosely aggregate. This can be caused by a number of factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for flocculation.
Issue 2: Sedimentation and Hard Caking
Question: After a period of storage, my this compound dispersion has formed a hard sediment at the bottom of the container that is difficult to redisperse. Why is this happening?
Answer: This issue, known as hard caking, occurs when pigment particles settle and compact over time. It is often a result of insufficient stabilization of the pigment particles in the dispersion.
| Potential Cause | Description | Recommended Action |
| Inadequate Dispersant Concentration | Insufficient dispersant to fully cover the pigment particle surfaces leads to agglomeration and settling. | Increase the dispersant concentration incrementally and observe the effect on sedimentation. |
| Poor Wetting | If the pigment is not properly wetted by the solvent, air pockets can remain on the particle surfaces, leading to poor dispersion and settling. | Consider the use of a wetting agent in addition to the dispersant. |
| Particle Size Distribution | A broad particle size distribution with a significant fraction of larger particles will lead to faster settling. | Improve the dispersion process to achieve a finer and more uniform particle size. |
| Low Viscosity of the Medium | A low-viscosity continuous phase offers less resistance to particle settling. | Increase the viscosity of the medium by adding a suitable rheology modifier. |
Issue 3: Inconsistent Color in Final Application
Question: I am observing batch-to-batch color variations in my final product that uses a this compound dispersion. What could be the cause?
Answer: Color inconsistency is often linked to variations in the degree of pigment dispersion. Even subtle differences in the dispersion process can lead to noticeable color shifts.
Caption: Root cause analysis for color inconsistency.
Experimental Protocols
Protocol 1: Evaluation of Dispersion Quality using a Hegman Gauge
Objective: To assess the degree of pigment dispersion by identifying the presence of oversized particles and agglomerates.
Materials:
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This compound dispersion
-
Hegman gauge and scraper
-
Solvent for cleaning
Procedure:
-
Place the Hegman gauge on a flat, horizontal surface.
-
Apply a small amount of the pigment dispersion to the deep end of the gauge.
-
Hold the scraper with both hands at a right angle to the gauge and draw it down the length of the gauge at a steady rate.
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Within 5-10 seconds, observe the gauge at a low angle to the light.
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Identify the point on the scale where the pigment particles or streaks appear as a continuous line. This is the Hegman value.
-
Clean the gauge and scraper thoroughly with a suitable solvent immediately after use.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution of the this compound dispersion.
Materials:
-
This compound dispersion
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or quartz cuvettes
-
Solvent for dilution (if necessary)
Procedure:
-
Ensure the DLS instrument is properly calibrated and equilibrated.
-
Prepare a dilute sample of the dispersion in a suitable solvent to avoid multiple scattering effects. The optimal concentration should be determined experimentally.
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature, solvent refractive index, and viscosity.
-
Perform the measurement and analyze the resulting particle size distribution data.
Protocol 3: Assessment of Dispersion Stability by Zeta Potential Measurement
Objective: To evaluate the electrostatic stability of the this compound dispersion.
Materials:
-
This compound dispersion
-
Zeta potential analyzer
-
Appropriate sample cell
-
Solvent for dilution (if necessary)
Procedure:
-
Prepare a sample of the dispersion, diluting with the continuous phase if necessary, as per the instrument's recommendations.
-
Inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Set the measurement parameters, including temperature and solvent properties.
-
Perform the measurement to obtain the zeta potential value. A value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for optimizing dispersant concentration for this compound. Actual values would be determined experimentally.
| Dispersant Concentration (% by weight of pigment) | Mean Particle Size (nm) | Zeta Potential (mV) | Sedimentation after 24h (%) |
| 0.5 | 850 | -15 | 25 |
| 1.0 | 420 | -28 | 10 |
| 1.5 | 250 | -35 | <2 |
| 2.0 | 260 | -36 | <2 |
| 2.5 | 300 | -34 | <2 |
This data is for illustrative purposes only and should be generated through experimentation.
References
Technical Support Center: Enhancing the Thermal Stability of C.I. Pigment Red 14 in High-Temperature Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of C.I. Pigment Red 14.
Troubleshooting Guides
This section provides solutions to common problems encountered during high-temperature applications of this compound.
Issue 1: Color Fading or Shifting at Elevated Temperatures
Possible Causes:
-
Thermal Decomposition: The inherent molecular structure of the pigment may be degrading under heat. Azo pigments, like this compound, can undergo thermal cleavage at temperatures above 200°C, with significant degradation often occurring in the 240–300°C range.
-
Interaction with Matrix: The pigment may be reacting with the polymer or other components in the formulation at high temperatures.
-
pH Incompatibility: Certain pigments are sensitive to alkaline or acidic conditions, which can be exacerbated by heat, leading to color shifts.[1]
-
Presence of Impurities: Residual starting materials or by-products from the pigment synthesis can lower its overall thermal stability.[2]
Troubleshooting Steps:
-
Verify Processing Temperature: Ensure the processing temperature does not exceed the known thermal stability limit of the pigment. If the exact decomposition temperature is unknown, a gradual increase in temperature during processing while monitoring color can help identify the threshold.
-
Purify the Pigment: Recrystallization of the pigment can remove impurities that may catalyze degradation.
-
Evaluate Matrix Compatibility: Conduct small-scale tests with different polymer resins or formulation components to identify any adverse reactions.
-
Incorporate Heat Stabilizers: The addition of antioxidants or other heat stabilizers can protect the pigment from degradation.
-
Consider Surface Treatment: Applying a protective coating to the pigment particles can enhance their thermal resistance.
Issue 2: Poor Dispersion of Pigment after Thermal Processing
Possible Causes:
-
Pigment Agglomeration: High temperatures can cause pigment particles to clump together, leading to uneven color distribution.[3]
-
Incompatible Surface Chemistry: The surface of the pigment may not be compatible with the surrounding matrix, especially at elevated temperatures.
Troubleshooting Steps:
-
Improve Initial Dispersion: Utilize high-shear mixing or milling to ensure the pigment is well-dispersed before thermal processing.
-
Use of Dispersing Agents: Incorporate a suitable dispersing agent that is stable at the processing temperature.
-
Surface Modification of Pigment: Modifying the pigment surface with surfactants or other agents can improve its compatibility with the matrix and reduce agglomeration.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound?
Q2: How can I improve the thermal stability of this compound?
Several strategies can be employed to enhance the heat resistance of this compound:
-
Purification: Removing impurities through recrystallization is a fundamental first step to improving thermal stability.[2]
-
Addition of Stabilizers: Incorporating antioxidants can mitigate oxidative degradation at high temperatures.[2] Hindered phenolic antioxidants and phosphites are commonly used in plastics for this purpose.[6][7]
-
Surface Treatment: Applying a surface coating, such as silica or alumina, can create a thermal barrier around the pigment particles.[8]
-
Encapsulation: Encasing the pigment particles within a more thermally stable material, such as a polymer shell, can significantly improve their heat resistance.[2][9]
Q3: What analytical techniques are used to evaluate the thermal stability of pigments?
The primary methods for assessing thermal stability are:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the decomposition temperature of the pigment.[10][11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions and exothermic or endothermic degradation processes.[12]
-
Colorimetric Analysis: This involves measuring the color of the pigment (e.g., using the CIELAB Lab* color space) after it has been exposed to high temperatures for a specific duration. This directly assesses the impact of heat on the pigment's visual properties.[10]
Q4: Can the chemical structure of an azo pigment influence its thermal stability?
Yes, the molecular structure plays a significant role. For instance, the presence of electron-withdrawing groups on the aromatic rings of an azo pigment can sometimes lower its thermal stability.[2] Conversely, molecular structures that allow for intramolecular hydrogen bonding can increase rigidity and improve heat resistance.[2]
Data Presentation
Table 1: Effect of Surface Modification and Hydrothermal Treatment on Color Strength of C.I. Pigment Red 146 (A similar Naphthol AS Pigment)
| Treatment | Temperature (°C) | Color Strength (%) |
| Unmodified | - | 100.0 |
| 2% Igepon T Surfactant | - | 102.4 |
| 4% DB-60 Additive | - | 105.1 |
| Surfactant + DB-60 + Graphene Oxide | - | 109.0 |
| Hydrothermal Treatment | 105 | 112.6 |
| Hydrothermal Treatment | 115 | 106.4 |
Data adapted from a study on C.I. Pigment Red 146, a structurally similar pigment, for illustrative purposes.[4][5]
Experimental Protocols
1. Protocol for Thermal Analysis (TGA/DSC)
This protocol provides a general procedure for evaluating the thermal stability of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry pigment powder into an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen for inert conditions or air for oxidative studies, with a typical flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the mass loss curve.
-
DSC: Identify endothermic or exothermic peaks that may correspond to melting or decomposition.
-
2. Protocol for Surface Modification with Surfactants
This protocol is adapted from a study on a similar pigment, C.I. Pigment Red 146, and can serve as a starting point for experimentation.[4][5][13]
-
Materials: this compound, anionic surfactant (e.g., Igepon T), non-ionic surfactant (e.g., Peregal O-25), deionized water, hydrochloric acid, sodium nitrite, and the appropriate coupling component for this compound (3-Hydroxy-N-o-tolyl-2-naphthamide).
-
Procedure:
-
Prepare a diazonium salt solution from the appropriate aromatic amine.
-
Prepare a solution of the coupling component (3-Hydroxy-N-o-tolyl-2-naphthamide) in deionized water with the desired amount of surfactant.
-
In a separate reaction vessel, prepare a buffered solution.
-
Add the coupling component solution to the reaction vessel.
-
Slowly add the diazonium salt solution to the reaction vessel while maintaining a controlled temperature and pH to initiate the coupling reaction and pigment formation.
-
After the reaction is complete, the modified pigment is filtered, washed, and dried.
-
Visualizations
Caption: Experimental workflow for thermal stability analysis of this compound.
Caption: Troubleshooting guide for color shift issues with this compound.
References
- 1. cdn-s3.sappi.com [cdn-s3.sappi.com]
- 2. benchchem.com [benchchem.com]
- 3. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]
- 6. specialchem.com [specialchem.com]
- 7. songwon.com [songwon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
C.I. Pigment Red 14 Purification and Refining: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and refining of crude C.I. Pigment Red 14.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, a single azo pigment, may contain several types of impurities stemming from its synthesis.[1] The manufacturing process involves the diazotization of 4-Chloro-2-nitrobenzenamine and its subsequent coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] Consequently, impurities can include unreacted starting materials, by-products from side reactions, and inorganic salts from pH adjustments and other process steps.[2] Residual solvents used during synthesis can also be present.[2]
Q2: What are the general methods for purifying crude organic pigments like this compound?
Several methods are employed to purify crude organic pigments, and the choice depends on the nature of the impurities. Common techniques include:
-
Solvent Washing: This method involves washing or boiling the crude pigment with one or more organic solvents that can effectively dissolve the impurities without dissolving the pigment itself.[3][4]
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Recrystallization: This is a highly effective method for purifying nonvolatile organic solids.[5] It involves dissolving the crude pigment in a suitable hot solvent and allowing it to cool, whereupon the purified pigment crystallizes, leaving impurities behind in the solution.[5][6]
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Two-Phase Liquid Extraction: A specialized method where the crude pigment is suspended in a mixture of two immiscible or partially miscible organic liquids.[3] The impurities preferentially dissolve in one phase, while the purified pigment remains in the other.[3]
-
Chromatography: Techniques like column chromatography can be used for separating pigments from impurities, especially for high-purity applications.[7][8]
Q3: Why is particle size important for this compound, and how can it be controlled?
Particle size significantly influences the application properties of a pigment, including its color strength, opacity, gloss, and dispersibility.[9][10][11] Smaller particles generally lead to higher color strength and gloss.[9][12] However, excessively fine particles can sometimes lead to changes in color shade and decreased lightfastness.[9][12]
Particle size is controlled during the refining stage through processes such as:
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Milling/Grinding: Techniques like ball milling and bead milling use grinding media to break down pigment agglomerates and reduce particle size.[13]
-
High-Speed Dispersion: This method uses a high-speed blade to mechanically break down particle clusters.[13]
-
Controlled Crystallization: The conditions during recrystallization (e.g., cooling rate, solvent choice) can be optimized to produce crystals of a desired size and shape.[14]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and refining of this compound.
Problem 1: Low Yield of Purified Pigment After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The chosen solvent may be too effective, keeping a significant portion of the pigment dissolved even at low temperatures. Select a solvent where the pigment has high solubility at high temperatures and low solubility at low temperatures.[5] |
| Excessive Solvent Usage | Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude pigment.[15] |
| Premature Crystallization | If the solution cools too quickly during filtration to remove insoluble impurities, some pigment may crystallize and be lost. Use a heated funnel or preheat the filtration apparatus and receiving flask. |
| Incomplete Crystallization | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[6] |
Problem 2: Poor Color Strength or Dull Shade of the Final Pigment
| Possible Cause | Suggested Solution |
| Presence of Impurities | Residual impurities can significantly impact the coloristic properties of the pigment.[2] Consider an additional purification step, such as a different solvent wash or re-recrystallization. |
| Incorrect Crystal Form (Polymorphism) | The pigment may have crystallized in an undesired polymorphic form, which can affect its color. The choice of solvent and the conditions of crystallization can influence the resulting crystal form. Experiment with different solvents. |
| Large Particle Size | Larger pigment particles can lead to lower color strength.[9][12] The purified pigment may require a milling or grinding step to reduce the particle size. |
| Poor Dispersion | The pigment particles may be agglomerated, leading to poor color development. Ensure the pigment is properly dispersed in the application medium using appropriate techniques like high-speed dispersion or milling.[13] |
Problem 3: Difficulty in Filtering the Pigment After Purification
| Possible Cause | Suggested Solution |
| Very Fine Particle Size | If the purification process results in extremely fine particles, they can clog the filter paper. Consider using a filter aid or a centrifuge to separate the pigment from the solvent. |
| Gummy or Oily Precipitate | This can occur if the pigment "oils out" instead of crystallizing, which can happen if the solution is cooled too rapidly or if the melting point of the solid is lower than the boiling point of thesolvent. Re-heat the solution and allow it to cool more slowly. If the problem persists, a different recrystallization solvent may be needed. |
Quantitative Data Summary
Effective purification should lead to a measurable improvement in the pigment's properties. The following table provides a template for comparing the properties of crude versus purified this compound.
| Property | Crude Pigment | Purified Pigment | Target Value |
| Purity (by HPLC, %) | ~85% | >98% | >99% |
| Impurities (by GC-MS, %) | >5% | <1% | <0.5% |
| Color Strength (%) | 90% | 105% | >100% (relative to standard) |
| Mean Particle Size (µm) | 5-10 | 0.5-2 | <1 µm |
| Moisture Content (%) | <2% | <0.5% | <0.5% |
| Lightfastness (Blue Wool Scale) | 5-6 | 7 | 7-8 |
Experimental Protocols
Protocol 1: Solvent Washing of Crude this compound
-
Solvent Selection: Choose a solvent in which the impurities are soluble but this compound is sparingly soluble (e.g., ethanol, acetone, or toluene). Perform small-scale solubility tests to determine the optimal solvent.
-
Procedure: a. Place 10 g of crude this compound into a 250 mL round-bottom flask. b. Add 100 mL of the selected solvent. c. Heat the suspension to reflux with stirring for 1-2 hours. d. Cool the mixture to room temperature. e. Collect the pigment by vacuum filtration using a Büchner funnel. f. Wash the collected pigment cake with a small amount of fresh, cold solvent. g. Dry the purified pigment in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Identify a suitable solvent in which the pigment has high solubility at elevated temperatures and low solubility at room temperature (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixed solvent system).[14]
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Procedure: a. Place 10 g of crude this compound in a 500 mL Erlenmeyer flask. b. Add the selected solvent portion-wise while heating the mixture on a hot plate with stirring, until the pigment is completely dissolved. Use the minimum amount of hot solvent necessary.[16] c. If colored impurities that are insoluble are present, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[15] e. Further cool the flask in an ice bath for at least one hour to maximize crystallization. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5] h. Dry the crystals in a vacuum oven at 80°C.
Protocol 3: Two-Phase Liquid Extraction for Purification
This protocol is adapted from a general method for purifying crude organic pigments.[3]
-
Solvent System Selection: Choose two organic liquids that are partially or completely immiscible (e.g., a polar solvent like DMF and a nonpolar solvent like xylene). The impurities should be preferentially soluble in one liquid, while the pigment is more soluble in the other.
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Procedure: a. In a jacketed reaction vessel, suspend 10 g of crude pigment in a mixture of the two selected organic liquids (e.g., 100 mL of each). b. Heat the suspension to a temperature between 50-180°C with vigorous stirring until equilibrium is reached (typically 1-3 hours).[3] c. Stop the stirring and allow the two liquid phases to separate. d. Separate the phase containing the dissolved impurities. e. Isolate the purified pigment from the other phase by filtration or solvent evaporation. f. Wash the isolated pigment with a suitable solvent and dry.
Visualizations
Caption: A general workflow for the purification and refining of crude this compound.
Caption: A decision tree for troubleshooting common purification problems.
Caption: The relationship between pigment particle size and its key application properties.
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. What are the impurities in Pigment Red 2 and how to control them? - Blog [geecolor.com]
- 3. US4459233A - Purification of crude organic pigments - Google Patents [patents.google.com]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The removal of pigment via chromatography method - Bestchrom [bestchrom.com]
- 8. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulprospector.com [ulprospector.com]
- 10. malvernpanalytical.com [malvernpanalytical.com]
- 11. sdc.org.uk [sdc.org.uk]
- 12. Influence Of The Particle Size Of Organic Pigments | Fineland Chem [finelandchem.com]
- 13. Effective Paint Particle Size Reduction Techniques | Z-mixer [z-mixer.com]
- 14. researchgate.net [researchgate.net]
- 15. amherst.edu [amherst.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Addressing batch-to-batch variability of commercial C.I. Pigment Red 14
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of commercial C.I. Pigment Red 14.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic organic pigment belonging to the monoazo class of colorants.[1] Its chemical formula is C24H17ClN4O4 and its CAS Registry Number is 6471-50-7.[1] It is known for its blue-light red hue and is used in a variety of applications including plastics, paints, inks, and cosmetics.[1][2]
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can stem from several factors during the manufacturing process. These include inconsistencies in the quality of raw materials, slight variations in production methods, and differences in equipment performance.[3] Specifically for this pigment, variability can manifest as differences in particle size and distribution, crystal structure (polymorphism), and surface chemistry, all of which can impact its coloristic and physical properties.[4]
Q3: How can I quickly assess if a new batch of this compound is different from a previous one?
A3: A simple side-by-side visual comparison of a drawdown or a dispersion of the new and old batches is a good initial step. Additionally, a "bleed test" in a relevant solvent can indicate differences in solubility or particle stability. For a more quantitative initial assessment, preparing a simple dispersion and measuring its color using a spectrophotometer can provide objective data on any color shifts.
Q4: What are the key performance indicators I should monitor for this compound?
A4: Key performance indicators to monitor include color strength, hue, chroma, opacity, dispersibility, and lightfastness. For specific applications, properties like heat stability, chemical resistance, and migration resistance are also critical.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Color Shift (Hue and/or Strength) Observed Between Batches
Q: My new batch of this compound is showing a noticeable color difference (e.g., more yellow/blue, weaker/stronger) compared to my reference batch. What could be the cause and how can I troubleshoot it?
A: A color shift is one of the most common indicators of batch-to-batch variability. The underlying causes can be physical or chemical.
Potential Causes:
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Particle Size Distribution: A finer particle size generally leads to increased color strength and a more transparent appearance, while a coarser particle size can result in lower color strength and higher opacity.
-
Crystal Form (Polymorphism): Different crystal forms of the same pigment can exhibit different colors. Stress during the manufacturing or milling process can induce changes in the crystal structure.
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Presence of Impurities: Unreacted starting materials or by-products from the synthesis can alter the final color of the pigment.[5]
Troubleshooting Workflow:
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of C.I. Pigment Red 14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of C.I. Pigment Red 14.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, a single azo pigment, involves the diazotization of 4-Chloro-2-nitrobenzenamine followed by the azo coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] Success in this synthesis relies on careful control of reaction parameters.
Diazotization Stage
Q1: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?
A1: Low yield or failure in the diazotization of 4-Chloro-2-nitrobenzenamine is often linked to several critical factors:
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Improper Temperature Control: Diazonium salts are thermally unstable and can decompose at temperatures above 5°C. It is crucial to maintain a temperature range of 0-5°C throughout the reaction.[2][3][4]
-
Incorrect Acid Concentration: A sufficient amount of a strong mineral acid, like hydrochloric acid, is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
-
Purity of the Amine: The 4-Chloro-2-nitrobenzenamine used must be of high purity. Impurities can lead to side reactions and the formation of colored byproducts.
-
Rate of Sodium Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise to control the reaction rate and prevent a sudden increase in temperature, which could lead to decomposition of the diazonium salt.[4]
Q2: The reaction mixture turned dark brown or black during diazotization. What is the likely cause?
A2: A dark coloration often indicates the decomposition of the diazonium salt. This can be caused by the temperature rising above the optimal 0-5°C range. Another potential cause is insufficient acidity, which can lead to unwanted side reactions.[4]
Azo Coupling Stage
Q3: The color of my final this compound is off, or the shade is inconsistent between batches. What could be the reason?
A3: Color variation in the final pigment can stem from several issues:
-
pH of the Coupling Reaction: The pH of the coupling reaction medium is critical and dictates the final color. For coupling with a naphthol derivative like 3-Hydroxy-N-o-tolyl-2-naphthamide, a mildly acidic or neutral pH is generally required.[5] An incorrect pH can lead to the formation of undesired isomers or byproducts.
-
Purity of the Coupling Component: The purity of 3-Hydroxy-N-o-tolyl-2-naphthamide is crucial. Impurities can react with the diazonium salt to produce off-color products.
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Reaction Temperature: While generally less critical than in diazotization, the coupling reaction temperature should be controlled, typically at or just below ambient temperatures, to minimize the decomposition of the diazonium salt.[6]
Q4: The yield of my this compound is consistently low. How can I improve it?
A4: To improve the yield, consider the following:
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Optimize Diazotization: Ensure the diazotization reaction has gone to completion under optimal temperature and acidity conditions.
-
Control Coupling pH: Carefully control the pH of the coupling reaction to maximize the formation of the desired product.
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Efficient Mixing: Thorough and continuous stirring during the addition of the diazonium salt to the coupling component solution is essential to ensure proper mixing and reaction.
-
Purity of Reagents: Use high-purity starting materials to avoid side reactions that consume reactants and generate impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound. Researchers should optimize the specific quantities and conditions based on their experimental setup and desired outcomes.
1. Diazotization of 4-Chloro-2-nitrobenzenamine
-
Materials: 4-Chloro-2-nitrobenzenamine, Hydrochloric Acid (concentrated), Sodium Nitrite, Distilled Water, Ice.
-
Procedure:
-
In a reaction vessel, create a dispersion of 4-Chloro-2-nitrobenzenamine in water and hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the reaction is complete. The resulting solution contains the diazonium salt.
-
2. Azo Coupling Reaction
-
Materials: Diazonium salt solution (from step 1), 3-Hydroxy-N-o-tolyl-2-naphthamide, Sodium Hydroxide, Distilled Water.
-
Procedure:
-
In a separate vessel, dissolve 3-Hydroxy-N-o-tolyl-2-naphthamide in an aqueous sodium hydroxide solution.
-
Cool this solution to 5-10°C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with constant, efficient stirring.
-
The this compound will precipitate out of the solution.
-
Continue stirring for a period to ensure the coupling reaction is complete.
-
The pH of the mixture may need to be adjusted during the reaction to maintain the optimal range for coupling.
-
3. Isolation and Purification
-
Procedure:
-
Filter the precipitated pigment from the reaction mixture.
-
Wash the pigment cake thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the pigment in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.
-
Data Presentation
Table 1: Effect of Diazotization Temperature on Yield and Purity
| Experiment ID | Temperature (°C) | Sodium Nitrite Addition Time (min) | Observed Color of Diazonium Solution | Yield (%) | Purity (%) |
| PR14-T1 | 0-5 | 30 | Pale yellow | ||
| PR14-T2 | 5-10 | 30 | Yellow | ||
| PR14-T3 | >10 | 30 | Brownish |
Table 2: Effect of Coupling pH on Color and Yield
| Experiment ID | Coupling pH | Reaction Temperature (°C) | Observed Color of Pigment | Yield (%) | Color Shade |
| PR14-pH1 | 4-5 | 10 | Bluish-Red | ||
| PR14-pH2 | 6-7 | 10 | Red | ||
| PR14-pH3 | 8-9 | 10 | Orange-Red |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Logical workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Advancing Sustainable Production of C.I. Pigment Red 14
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize the environmental footprint of C.I. Pigment Red 14 synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in implementing greener laboratory and pilot-scale production processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with conventional this compound synthesis?
The traditional synthesis of this compound, a monoazo pigment, involves the diazotization of 4-Chloro-2-nitrobenzenamine followed by its coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] Key environmental impacts stem from:
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Use of Hazardous Intermediates: 4-Chloro-2-nitroaniline is a hazardous chemical with potential for mutagenicity.[2]
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Wastewater Generation: The process generates acidic wastewater containing byproducts from the diazotization and coupling reactions, as well as residual reactants.
-
Solvent Use: While the reaction is often carried out in an aqueous medium, organic solvents may be used in purification steps, contributing to volatile organic compound (VOC) emissions.
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Energy Consumption: The synthesis requires heating and cooling steps, contributing to the overall energy consumption of the process.
Q2: How can I reduce the use of hazardous materials in the synthesis of this compound?
Reducing hazardous material use is a core principle of green chemistry.[3][4] For this compound synthesis, consider:
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Alternative Diazotizing Agents: While sodium nitrite in acidic medium is standard, exploring in-situ generation of nitrous acid or using polymer-supported diazotizing agents can improve safety and reduce waste.
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Enzymatic Synthesis: Research into enzymatic catalysis for azo dye synthesis is an emerging area that could eliminate the need for harsh chemical reagents.
Q3: What are the options for replacing traditional solvents in the purification of this compound?
Solvent selection is critical for reducing the environmental impact. While the synthesis is primarily aqueous, purification may involve organic solvents. Greener alternatives include:
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Supercritical Fluids: Supercritical carbon dioxide (scCO₂) can be an effective solvent for extraction and purification, and it is non-toxic and easily recyclable.
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Bio-based Solvents: Solvents derived from renewable resources, such as cyrene or 2-methyltetrahydrofuran, can be viable alternatives to petroleum-based solvents.
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Solvent-Free Approaches: Developing processes that yield a high-purity product directly from the reaction mixture, minimizing the need for solvent-based purification, is an ideal green chemistry approach.
Q4: How can the energy efficiency of the this compound synthesis be improved?
Improving energy efficiency can significantly reduce the carbon footprint of the process. Key strategies include:
-
Process Intensification: Utilizing microreactors can enhance heat and mass transfer, leading to faster reaction times and reduced energy consumption.
-
Optimized Heating and Cooling: Implementing more efficient heat exchangers and optimizing the temperature control of the reaction can lead to substantial energy savings.
-
One-Pot Synthesis: Combining the diazotization and coupling steps into a single "one-pot" process can reduce the number of unit operations and associated energy use.[5]
Q5: What are the most effective methods for treating wastewater from this compound production?
Wastewater from azo dye production is a significant environmental concern. Effective treatment methods include:
-
Advanced Oxidation Processes (AOPs): Techniques like Fenton, photo-Fenton, and ozonation can effectively decolorize and mineralize the azo dye and its byproducts in the wastewater.[6][7]
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Electrochemical Methods: Electrocoagulation and anodic oxidation are promising technologies for the removal of azo dyes from wastewater.
-
Bioremediation: Utilizing microorganisms to degrade the azo dyes can be a cost-effective and environmentally friendly approach.
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5°C to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure a strongly acidic medium. Add the sodium nitrite solution slowly with vigorous stirring.[8] |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its preparation. Avoid exposure to light and elevated temperatures.[9] |
| Incorrect Coupling pH | The coupling reaction with 3-Hydroxy-N-o-tolyl-2-naphthamide should be carried out under optimized pH conditions (typically slightly acidic to neutral for naphthols) to ensure efficient reaction. Monitor and adjust the pH throughout the addition of the diazonium salt.[8] |
| Impure Reactants | Use high-purity 4-Chloro-2-nitrobenzenamine and 3-Hydroxy-N-o-tolyl-2-naphthamide. Impurities can lead to side reactions and lower yields. |
Problem: Poor Pigment Quality (Dull Color, Poor Dispersibility)
| Possible Cause | Recommended Solution |
| Incorrect Particle Size and Morphology | Control the precipitation conditions (temperature, pH, stirring rate) during the coupling reaction to influence the crystal growth and final particle size of the pigment. |
| Presence of Impurities | Thoroughly wash the pigment cake after filtration to remove unreacted starting materials and byproducts. Recrystallization from a suitable green solvent can improve purity. |
| Aggregation of Pigment Particles | Consider the use of surfactants or dispersing agents during the synthesis or post-synthesis treatment to prevent particle agglomeration. The use of surfactants has been shown to improve the properties of other red pigments like C.I. Pigment Red 146. |
Quantitative Data on Environmental Impact Reduction
While specific data for this compound is limited, the following table presents data from related azo dye and pigment production processes to illustrate the potential for environmental improvement.
| Parameter | Conventional Process | Greener Alternative | % Improvement | Source/Comment |
| Wastewater Volume | High (due to two-pot synthesis and washing) | Reduced (One-pot synthesis with recyclable wastewater) | Significant Reduction | Based on a study on a one-pot synthesis method for industrial azo pigments.[5] |
| Solvent Consumption | Dependent on purification method | Solvent-free synthesis (grinding method) | 100% | Based on a study on the green synthesis of azo dyes using a grinding method.[10] |
| Reaction Time | Several hours | Minutes to hours | Variable | Solvent-free methods and microreactor technology can significantly reduce reaction times. |
| Energy Consumption | Standard heating and cooling | Microwave-assisted synthesis or microreactors | Potential for significant reduction | Microwave technology can provide rapid and efficient heating. |
Experimental Protocols
Conventional Synthesis of this compound
This protocol is a generalized procedure based on the fundamental principles of azo dye synthesis.
1. Diazotization of 4-Chloro-2-nitrobenzenamine:
-
In a beaker, suspend 4-Chloro-2-nitrobenzenamine in dilute hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt.
2. Preparation of the Coupling Component Solution:
-
In a separate beaker, dissolve 3-Hydroxy-N-o-tolyl-2-naphthamide in a dilute aqueous sodium hydroxide solution.
-
Cool the solution to 5-10°C.
3. Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature below 10°C and control the pH of the reaction mixture.
-
Continue stirring for 1-2 hours to ensure complete coupling.
-
The precipitated this compound is then filtered, washed with water until neutral, and dried.
Greener Alternative: Proposed Solvent-Free Synthesis
This proposed protocol is based on green chemistry principles demonstrated for other azo dyes.
-
Reactants: 4-Chloro-2-nitrobenzenamine, sodium nitrite, a solid acid catalyst (e.g., sulfated zirconia), and 3-Hydroxy-N-o-tolyl-2-naphthamide.
-
Procedure:
-
Combine the reactants in a mortar or a ball mill.
-
Grind the mixture at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion of the reaction, the solid mixture is washed with water to remove the catalyst and any unreacted water-soluble components.
-
The solid this compound is then dried. This method eliminates the need for solvents and reduces wastewater generation.[10]
-
Visualizations
Caption: Conventional two-step synthesis pathway for this compound.
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Green Chemistry Pigments → Area → Resource 4 [pollution.sustainability-directory.com]
- 4. mandarorganics.com [mandarorganics.com]
- 5. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Removal of azo dye C.I. acid red 14 from contaminated water using Fenton, UV/H(2)O(2), UV/H(2)O(2)/Fe(II), UV/H(2)O(2)/Fe(III) and UV/H(2)O(2)/Fe(III)/oxalate processes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Modifying the Surface Chemistry of C.I. Pigment Red 14 for Improved Performance
This technical support center is designed for researchers, scientists, and drug development professionals who are working with C.I. Pigment Red 14 and seeking to enhance its performance through surface chemistry modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the surface modification of this compound.
Issue 1: Poor Dispersion of Modified Pigment in Liquid Formulations
Question: After surface modification, my this compound still shows poor dispersion, leading to agglomeration and settling in my solvent-based/water-based formulation. What could be the cause and how can I fix it?
Answer:
Poor dispersion of surface-modified this compound can stem from several factors, ranging from incomplete surface treatment to incompatibility with the dispersion medium. Here’s a step-by-step troubleshooting guide:
-
Verify Complete and Uniform Surface Coverage:
-
Incomplete Reaction: The surface modification reaction may not have gone to completion, leaving patches of the original, unmodified pigment surface. This can be due to incorrect stoichiometry of the modifying agent, insufficient reaction time, or improper temperature.
-
Non-Uniform Coating: The modifying agent may not have been applied uniformly, leading to areas with a thick coating and others with little to no coating. This is often an issue related to the mixing and agitation during the modification process.
-
-
Assess Compatibility between Modified Surface and Solvent:
-
Hydrophobicity/Hydrophilicity Mismatch: If you have created a hydrophobic surface on the pigment (e.g., via silanization with an alkylsilane) and are trying to disperse it in a polar, aqueous medium, you will encounter poor wetting and dispersion. Conversely, a hydrophilic surface modification will perform poorly in a non-polar organic solvent.
-
Solvent Polarity: The polarity of your solvent system is critical. Ensure that the surface chemistry of your modified pigment is compatible with the Hansen solubility parameters of your solvent or resin system.
-
-
Optimize the Dispersion Process:
-
Insufficient Energy Input: The mechanical energy (e.g., from high-shear mixing or ultrasonication) may not be sufficient to break down agglomerates of the modified pigment.
-
Inappropriate Dispersing Aid: Even with surface modification, a suitable dispersing agent or surfactant that is compatible with both the modified pigment surface and the continuous phase can significantly improve dispersion stability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor pigment dispersion.
Issue 2: Unexpected Color Shift or Decrease in Color Strength After Modification
Question: I have surface-modified my this compound, but now the color has shifted, and the tinting strength seems to have decreased. What could have gone wrong?
Answer:
Color shifts and a reduction in color strength after surface modification are typically due to changes in the pigment's particle size, crystal structure, or chemical integrity.
-
Particle Size Alteration:
-
Agglomeration: The modification process itself might induce agglomeration if not properly controlled, leading to an effective increase in particle size. Larger particles scatter more light, which can lead to a lighter, less saturated color and reduced tinting strength.[1]
-
Over-milling/grinding: If mechanical grinding is part of your modification or dispersion process, excessive energy can fracture the primary pigment particles, leading to a change in their light-absorbing and scattering properties.
-
-
Crystal Form (Polymorphism) Change:
-
Solvent or Heat-Induced Phase Change: Some organic pigments can exist in different crystalline forms (polymorphs), each with a distinct color shade. The solvents or temperatures used during surface modification could potentially induce a phase transition to a less desirable polymorph.
-
-
Chemical Degradation:
-
Harsh Reaction Conditions: Aggressive chemical treatments (e.g., strong acids or bases, high temperatures) could potentially degrade the azo chromophore of the this compound molecule, leading to a loss of color.
-
Troubleshooting Steps:
-
Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) or Scanning Electron Microscopy (SEM) to compare the particle size distribution of the modified pigment to the unmodified starting material.
-
Crystallographic Analysis: Employ X-ray Diffraction (XRD) to check for any changes in the crystal structure of the pigment after modification.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to assess any changes in the absorption spectrum of the pigment, which could indicate chemical degradation.
-
Review Modification Protocol: Carefully review the reaction conditions. Consider if less harsh solvents, lower temperatures, or shorter reaction times could be used.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for modifying the surface chemistry of this compound?
A1: The primary motivation is to improve its performance in various applications. Azo pigments like this compound often have poor solubility in solvents and a tendency to agglomerate.[2][3] Surface modification can enhance properties such as:
-
Dispersibility: Improving how well the pigment particles are distributed and stabilized in a liquid medium.[4]
-
Solvent Resistance: Reducing the tendency of the pigment to bleed or dissolve in certain solvents.[2]
-
Color Strength and Brilliance: Optimizing the particle size and surface properties can lead to a more vibrant and intense color.[2]
-
Thermal Stability: Enhancing the pigment's resistance to degradation at high temperatures.
-
Compatibility: Improving the interaction between the pigment and the surrounding polymer matrix or formulation components.
Q2: What are the most common techniques for the surface modification of organic pigments like this compound?
A2: Common techniques include:
-
Surfactant Adsorption: Using anionic, cationic, or non-ionic surfactants to alter the surface polarity and improve wetting.[2]
-
Silane Treatment: Applying silane coupling agents to the pigment surface to introduce various functionalities (e.g., hydrophobic alkyl chains, reactive vinyl groups).
-
Polymer Grafting: Covalently attaching polymer chains to the pigment surface to provide steric stabilization.
-
Hydrothermal Treatment: Using high-temperature water to modify the crystal structure and surface properties.[2]
-
Inorganic Coating: Depositing a thin layer of an inorganic material, such as silica or alumina, on the pigment surface.
Q3: How can I confirm that my surface modification of this compound was successful?
A3: Several analytical techniques can be used to confirm successful surface modification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups from the modifying agent on the pigment surface.
-
Contact Angle Measurement: To assess the change in surface energy (hydrophobicity/hydrophilicity). A significant change in the water contact angle is a good indicator of a modified surface.[2]
-
Zeta Potential Measurement: To determine the change in the surface charge of the pigment particles in a dispersion, which is crucial for understanding dispersion stability.
-
Thermogravimetric Analysis (TGA): To quantify the amount of modifying agent attached to the pigment surface, especially for polymer grafting.
Q4: Can I use the same surface modification protocol for this compound in both aqueous and solvent-based systems?
A4: No, the surface modification protocol must be tailored to the intended application medium. For aqueous systems, you would aim to create a hydrophilic surface (e.g., by treating with a hydrophilic polymer or a silane with polar functional groups). For non-polar, solvent-based systems, a hydrophobic surface modification (e.g., using a long-chain alkyl silane) would be more appropriate to ensure good compatibility and dispersion.
Quantitative Data on Modified Pigment Performance
The following tables summarize the performance improvements observed in a study on a structurally similar pigment, C.I. Pigment Red 146, after various surface modifications.[2][5] This data can serve as a reference for the expected outcomes when modifying this compound.
Table 1: Effect of Surfactant Treatment on C.I. Pigment Red 146 Properties [2]
| Treatment | Particle Size (μm) | Color Strength (%) | Solvent Resistance (Absorbance) | Water Contact Angle (°) |
| Unmodified | 30.58 | 100.0 | 0.0312 | 85.3 |
| 2% Anionic Surfactant | 15.23 | 102.4 | 0.0247 | 75.5 |
| 4% Non-ionic Surfactant | 14.87 | 101.6 | 0.0183 | 74.3 |
| 2% Anionic + 4% Non-ionic | 13.54 | 103.1 | 0.0168 | 74.2 |
Table 2: Effect of Hydrothermal Treatment on C.I. Pigment Red 146 Properties [2]
| Treatment Temperature (°C) | Particle Size (μm) | Color Strength (%) | Water Contact Angle (°) |
| Unmodified | 30.58 | 100.0 | 85.3 |
| 80 | 14.11 | 108.2 | 70.1 |
| 105 | 12.25 | 112.6 | 68.5 |
| 115 | 13.02 | 106.4 | 69.2 |
Experimental Protocols
Protocol 1: Surface Modification with Surfactants
This protocol is adapted from a study on C.I. Pigment Red 146 and can be used as a starting point for this compound.[2]
-
Preparation of Pigment Slurry:
-
Disperse a known amount of this compound in deionized water to form a slurry (e.g., 10 g of pigment in 100 mL of water).
-
Stir the slurry vigorously for 30 minutes at room temperature to ensure initial wetting.
-
-
Surfactant Addition:
-
Prepare a solution of the desired surfactant (e.g., 2% w/w anionic surfactant like sodium dodecyl sulfate or 4% w/w non-ionic surfactant like a polyethylene glycol-based surfactant, relative to the pigment weight).
-
Slowly add the surfactant solution to the pigment slurry under continuous stirring.
-
-
Modification Reaction:
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) and maintain it for a set duration (e.g., 1-2 hours) with constant agitation.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Filter the modified pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any unadsorbed surfactant.
-
Dry the modified pigment in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.
-
Experimental Workflow for Surfactant Modification:
Caption: Workflow for surfactant-based surface modification.
Protocol 2: Silane Treatment of this compound
This is a general protocol for silane treatment that can be adapted for this compound.
-
Pigment Preparation:
-
Ensure the this compound is thoroughly dry by heating it in an oven at 110-120 °C for at least 2 hours to remove any adsorbed water.
-
-
Preparation of Silane Solution:
-
In a separate, dry container, prepare a 2% (v/v) solution of the desired silane coupling agent in an anhydrous solvent (e.g., ethanol or toluene).
-
For trialkoxysilanes, pre-hydrolyze the silane by adding a small, controlled amount of water (e.g., 5% of the silane volume) to the solvent and stirring for about 10-15 minutes. The pH can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
-
Silanization Reaction:
-
Add the dried this compound to the silane solution.
-
Disperse the pigment in the solution using a high-shear mixer or an ultrasonic bath for 15-30 minutes.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at a moderately elevated temperature (e.g., 60 °C) for 30-60 minutes with continuous stirring.
-
-
Isolation and Curing:
-
Filter the silane-treated pigment and wash it with the pure solvent to remove any unreacted silane.
-
Dry the pigment in an oven.
-
Cure the silane layer by heating the dried pigment at 110-120 °C for 30-60 minutes. This step is crucial for forming stable covalent bonds between the silane and the pigment surface.
-
References
Validation & Comparative
Performance comparison of C.I. Pigment Red 14 in different binder systems
A comprehensive analysis of C.I. Pigment Red 14, a versatile monoazo pigment, reveals distinct performance characteristics when incorporated into acrylic, alkyd, and polyurethane binder systems. This guide provides a detailed comparison of its lightfastness, heat stability, and chemical resistance, supported by established experimental protocols, to aid researchers and formulation scientists in selecting the optimal binder for their specific applications.
This compound, also known as Toluidine Red, is a blue-shade red pigment widely utilized across the coatings, plastics, and ink industries for its vibrant color and good overall properties.[1] However, its ultimate performance is significantly influenced by the binder system in which it is dispersed. This guide delves into a comparative analysis of its efficacy in three common binder types: acrylic, alkyd, and polyurethane.
Performance at a Glance: A Comparative Data Summary
The following tables summarize the key performance indicators of this compound in different binder systems. The data is a synthesis of typical values found in technical literature and should be considered as a guideline.
| Performance Metric | Acrylic Binder | Alkyd Binder | Polyurethane Binder |
| Lightfastness (Blue Wool Scale) | 6 | 5-6 | 6-7 |
| Heat Stability (°C) | 140 | 160 | 150 |
| Bleed Resistance (Grey Scale 1-5) | 3-4 | 3 | 4 |
| Acid Resistance (Grey Scale 1-5) | 4 | 3 | 4 |
| Alkali Resistance (Grey Scale 1-5) | 3 | 2-3 | 4 |
Note: Higher values indicate better performance.
In-Depth Performance Analysis
Lightfastness: this compound exhibits good to very good lightfastness, generally falling into ASTM Lightfastness Category II. In acrylic and polyurethane systems, it typically achieves a rating of 6 or higher on the Blue Wool Scale, indicating that it will remain unchanged for a significant period under normal light exposure. Its performance in alkyd systems is slightly lower, which may be a consideration for applications requiring long-term outdoor durability.
Heat Stability: The pigment's ability to withstand high temperatures varies with the binder. It generally demonstrates moderate heat stability, with the highest resistance observed in alkyd systems, where it can be stable up to 160°C. In acrylic and polyurethane coatings, its heat stability is slightly lower.
Bleed and Chemical Resistance: A notable characteristic of Naphthol reds, the class to which this compound belongs, is their potential to bleed in the presence of organic solvents. This tendency is more pronounced in binder systems with aggressive solvent blends. In this comparison, polyurethane systems, often characterized by strong solvents, can still offer good bleed resistance when properly formulated. Both acrylic and polyurethane binders provide good resistance to acids and alkalis, while alkyd systems show a more moderate resistance.
Experimental Protocols
To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
Lightfastness Testing
Objective: To determine the resistance of the pigmented binder system to the effects of light.
Methodology (based on ASTM D4303):
-
Sample Preparation:
-
Prepare dispersions of this compound in each of the acrylic, alkyd, and polyurethane binder systems at a standardized pigment-to-binder ratio.
-
Draw down thin films of each pigmented binder onto standardized test panels or cards.
-
Allow the samples to cure completely according to the binder manufacturer's specifications.
-
Mask a portion of each sample to serve as an unexposed reference.
-
-
Exposure:
-
Expose the samples to a controlled light source, typically a xenon arc lamp, that simulates natural sunlight.
-
Simultaneously expose a Blue Wool Scale standard card under the same conditions.
-
-
Evaluation:
-
Periodically compare the exposed portion of the sample to the unexposed portion.
-
Assess the degree of fading by comparing the color change of the sample to the fading of the Blue Wool Scale standards. The lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of fading.
-
Heat Stability Testing
Objective: To determine the maximum temperature at which the pigmented binder system remains stable without significant color change.
Methodology:
-
Sample Preparation:
-
Prepare samples of the pigmented binders as described for lightfastness testing.
-
-
Exposure:
-
Place the cured samples in a laboratory oven at a series of increasing temperatures (e.g., 120°C, 140°C, 160°C, 180°C) for a specified duration (e.g., 30 minutes).
-
-
Evaluation:
-
After cooling to room temperature, visually compare the heat-exposed samples to an unexposed control sample.
-
The heat stability is reported as the highest temperature at which no significant color change is observed. Color change can be quantified using a spectrophotometer and calculated according to ASTM D2244.
-
Bleed Resistance Testing
Objective: To evaluate the tendency of the pigment to migrate from a colored film into an overcoated white film.
Methodology (based on ASTM D279):
-
Sample Preparation:
-
Apply a uniform film of the pigmented binder onto a test panel and allow it to cure.
-
Apply a uniform coat of a standard white paint over the colored film.
-
-
Evaluation:
-
After the white overcoat has fully cured, visually assess the degree of color migration into the white layer.
-
Rate the bleed resistance on a 1 to 5 Grey Scale (ISO 105-A02), where 5 represents no bleeding and 1 represents severe bleeding.
-
Chemical Resistance Testing
Objective: To assess the resistance of the pigmented binder to various chemical agents.
Methodology:
-
Sample Preparation:
-
Prepare cured films of the pigmented binders on non-porous substrates.
-
-
Exposure:
-
Place a small amount of the test chemical (e.g., 5% hydrochloric acid, 5% sodium hydroxide) onto the surface of the cured film.
-
Cover the spot with a watch glass to prevent evaporation and leave for a specified period (e.g., 24 hours).
-
-
Evaluation:
-
After the exposure period, wash the panel with water and dry it.
-
Visually assess any change in color, gloss, or film integrity.
-
Rate the resistance on a 1 to 5 Grey Scale, where 5 indicates no change and 1 indicates severe degradation.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing the performance of this compound in different binder systems.
Caption: Workflow for Performance Comparison of this compound.
This structured approach to testing and data analysis allows for a robust and objective comparison, enabling informed decisions in the formulation process.
References
Comparative Toxicological and Ecotoxicological Profile of C.I. Pigment Red 14 and its Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological and ecotoxicological profiles of C.I. Pigment Red 14 and a range of alternative red pigments. This guide summarizes available data to facilitate informed decisions on pigment selection with a focus on safety and environmental impact.
Executive Summary
The selection of appropriate pigments in research and development, particularly in fields with biological applications, necessitates a thorough understanding of their potential toxicological and ecotoxicological impact. This guide provides a comparative overview of the available data for this compound and several alternative red pigments.
A significant finding of this review is the notable lack of publicly available toxicological and ecotoxicological data for this compound (CAS 6471-50-7). Despite extensive searches, no quantitative data on its acute or chronic toxicity, carcinogenicity, mutagenicity, or environmental fate could be obtained. This absence of data presents a challenge for a direct risk assessment of this specific pigment.
In contrast, a considerable body of research exists for a number of alternative red pigments, including C.I. Pigment Red 3, C.I. Pigment Red 23, C.I. Pigment Red 48, C.I. Pigment Red 52, and C.I. Pigment Red 57:1. These alternatives have been the subject of various toxicological and ecotoxicological studies, providing a basis for comparison and informed substitution. This guide presents the available data for these alternatives in a structured format to aid in the selection of safer and more environmentally benign options.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a pigment is crucial for assessing its potential for biological interaction and environmental mobility.
| Pigment | C.I. Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 12380 | 6471-50-7 | C₂₄H₁₇ClN₄O₄ | 460.87 |
| C.I. Pigment Red 3 | 12120 | 2425-85-6 | C₁₇H₁₃N₃O₃ | 307.31 |
| C.I. Pigment Red 23 | 12355 | 6471-49-4 | C₂₄H₁₇N₅O₇ | 487.43 |
| C.I. Pigment Red 48:1 | 15865:1 | 7585-41-3 | C₁₈H₁₁BaClN₂O₆S | 558.11 |
| C.I. Pigment Red 52:1 | 15860:1 | 17852-99-2 | C₁₈H₁₁CaClN₂O₆S | 458.89 |
| C.I. Pigment Red 57:1 | 15850:1 | 5281-04-9 | C₁₈H₁₂CaN₂O₆S | 424.44 |
Toxicological Data Comparison
This section provides a comparative summary of the available toxicological data for the selected red pigments. The data is primarily derived from studies on mammalian models.
Acute Toxicity
Acute toxicity data provides insights into the potential for immediate harm from a single exposure to a substance.
| Pigment | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rat/rabbit, mg/kg) | Inhalation LC₅₀ (rat, mg/L/4h) |
| This compound | No data available | No data available | No data available |
| C.I. Pigment Red 3 | > 5000 | > 3000 | No data available |
| C.I. Pigment Red 23 | > 6000 | No data available | No data available |
| C.I. Pigment Red 48:1 | > 6400 | > 2500 | > 4.76 |
| C.I. Pigment Red 57:1 | > 5000 | > 2000 | No data available |
Skin and Eye Irritation & Sensitization
| Pigment | Skin Irritation (rabbit) | Eye Irritation (rabbit) | Skin Sensitization (guinea pig) |
| This compound | No data available | No data available | No data available |
| C.I. Pigment Red 3 | Non-irritating | Non-irritating | Not a sensitizer |
| C.I. Pigment Red 23 | Non-irritating | Mild irritant | No data available |
| C.I. Pigment Red 48:1 | Non-irritating | Non-irritating | Not a sensitizer |
| C.I. Pigment Red 57:1 | Non-irritating | Non-irritating | Not a sensitizer |
Genotoxicity and Carcinogenicity
Genotoxicity assays assess the potential of a substance to damage genetic material, while carcinogenicity studies evaluate its potential to cause cancer.
| Pigment | Mutagenicity (Ames test) | Carcinogenicity |
| This compound | No data available | No data available |
| C.I. Pigment Red 3 | Negative | Evidence of carcinogenicity in animal studies |
| C.I. Pigment Red 23 | Positive in some strains | Equivocal evidence of carcinogenic activity in male rats |
| C.I. Pigment Red 48:1 | Negative | No data available |
| C.I. Pigment Red 57:1 | Negative | Not classifiable as to its carcinogenicity to humans (IARC Group 3) |
Ecotoxicological Data Comparison
Ecotoxicological data is essential for evaluating the potential environmental impact of pigments if they are released into aquatic or terrestrial ecosystems.
| Pigment | Fish LC₅₀ (96h, mg/L) | Daphnia EC₅₀ (48h, mg/L) | Algae EC₅₀ (72h, mg/L) |
| This compound | No data available | No data available | No data available |
| C.I. Pigment Red 3 | > 1000 | > 1000 | No data available |
| C.I. Pigment Red 23 | No data available | No data available | No data available |
| C.I. Pigment Red 48:1 | > 100 (Danio rerio) | > 100 (Daphnia magna) | 190 (Pseudokirchneriella subcapitata) |
| C.I. Pigment Red 52:1 | No data available | No data available | No data available |
| C.I. Pigment Red 57:1 | No data available | No data available | No data available |
Experimental Protocols
The toxicological and ecotoxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different laboratories and studies.
General Toxicological Testing Workflow
The following diagram illustrates a general workflow for toxicological assessment based on OECD guidelines.
Navigating the Red Hue: A Comparative Guide to C.I. Pigment Red 14 and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of colorants is a critical decision governed by stringent regulatory standards and performance requirements. This guide provides a comprehensive comparison of C.I. Pigment Red 14 and its alternatives, focusing on their regulatory status under the U.S. Food and Drug Administration (FDA) and the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework. Furthermore, we present a comparative analysis of their performance characteristics, supported by detailed experimental protocols.
Regulatory Landscape: FDA and REACH Status
The regulatory status of a pigment is a primary determinant of its suitability for use in pharmaceutical and cosmetic applications. Both the FDA and the European Chemicals Agency (ECHA) through REACH have established rigorous evaluation processes to ensure the safety of these substances.
This compound (C.I. 12380)
-
FDA Status: this compound, also known as D&C Red No. 14, has been delisted by the FDA and is no longer subject to certification. Its use in drugs and cosmetics is not permitted in the United States.
Alternative Red Pigments
Several alternative red pigments with established regulatory profiles and high-performance characteristics are available. These include:
-
Naphthol Red (C.I. Pigment Red 170): A monoazo pigment that is widely used in various industrial applications.[1]
-
Pyrrole Red (C.I. Pigment Red 254): A high-performance diketopyrrolo-pyrrole (DPP) pigment known for its excellent durability.[2]
-
Quinacridone Magenta (C.I. Pigment Red 122): A quinacridone pigment valued for its vibrant color and transparency.[3]
-
Synthetic Red Iron Oxide (C.I. Pigment Red 101): An inorganic pigment with a long history of use and excellent stability.[4]
Performance Comparison
The selection of a pigment is also heavily influenced by its performance attributes. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Pigment Name (C.I. Number) | Chemical Class | Lightfastness (Blue Wool Scale) | Heat Resistance (°C) | Opacity | Chemical Resistance |
| This compound | Single Azo | Good | Stable | Transparent to Semi-Opaque | Good |
| Naphthol Red (PR 170) | Naphthol AS | Very Good | 200-240 | Semi-translucent | Very Good[5][6] |
| Pyrrole Red (PR 254) | Diketopyrrolo-pyrrole (DPP) | Excellent (ASTM I) | >300 | Semi-Transparent | Excellent[7][8] |
| Quinacridone Magenta (PR 122) | Quinacridone | Excellent | High | Transparent | Excellent[3][9][10] |
| Synthetic Red Iron Oxide (PR 101) | Iron Oxide | Excellent | High | Opaque | Excellent[4][11] |
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for key experiments used to evaluate pigment performance.
1. Lightfastness Testing (Based on ISO 105-B01)
-
Objective: To determine the resistance of the pigment to fading upon exposure to a standardized light source.
-
Methodology:
-
Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic, oil).
-
Apply a uniform film of the pigmented binder onto a standardized substrate.
-
Allow the film to dry completely.
-
Partially mask the sample with an opaque cover.
-
Expose the sample to a xenon arc lamp under controlled conditions of temperature and humidity, as specified in ISO 105-B01.
-
Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8) under the same conditions.
-
Periodically assess the color change of the exposed portion of the sample against the unexposed portion, comparing it to the fading of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.
-
2. Heat Stability Testing
-
Objective: To determine the temperature at which the pigment begins to show signs of color change.
-
Methodology:
-
Prepare a sample of the pigment incorporated into a plastic resin (e.g., HDPE) at a specified concentration.
-
Process the pigmented resin through an injection molding machine at a series of increasing temperatures.
-
Maintain the sample at each temperature for a fixed duration (e.g., 5 minutes).
-
Compare the color of the samples processed at elevated temperatures to a control sample processed at a lower, stable temperature.
-
The heat stability is reported as the highest temperature at which no significant color change is observed.
-
3. Chemical Resistance Testing (Based on ISO 787-4)
-
Objective: To evaluate the pigment's resistance to acids and alkalis.
-
Methodology:
-
Prepare a dispersion of the pigment in a suitable medium.
-
Apply the dispersion to a substrate and allow it to dry.
-
Immerse separate samples in solutions of a specified acid (e.g., 5% hydrochloric acid) and a specified alkali (e.g., 5% sodium carbonate) for a defined period.
-
After immersion, rinse the samples with deionized water and allow them to dry.
-
Visually assess any changes in color, gloss, or texture compared to an untreated control sample.
-
The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.
-
Visualizing Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Regulatory assessment workflow for pigments in the US (FDA) and EU (REACH).
Caption: Experimental workflow for pigment lightfastness testing.
References
- 1. Naphthol Red - Wikipedia [en.wikipedia.org]
- 2. naturalpigments.com [naturalpigments.com]
- 3. Quinacridone Magenta Pigment [cornelissen.com]
- 4. Color Spotlight: Indian Red (PR101) – Idyll Sketching [idyllsketching.com]
- 5. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 6. kromaacrylics.com [kromaacrylics.com]
- 7. Color Spotlight: Pyrrol Red (PR254) – Idyll Sketching [idyllsketching.com]
- 8. matisse.com.au [matisse.com.au]
- 9. Color Spotlight: Quinacridone Magenta (PR122) – Idyll Sketching [idyllsketching.com]
- 10. jacksonsart.com [jacksonsart.com]
- 11. Color Spotlight: Venetian Red (PR101) – Idyll Sketching [idyllsketching.com]
A Comparative Guide to Validated Analytical Methods for C.I. Pigment Red 14 Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the identification and characterization of C.I. Pigment Red 14, a single azo pigment. The following sections detail the experimental protocols for various analytical techniques, present comparative data in structured tables, and include visualizations to illustrate workflows and decision-making processes. While specific validated data for this compound is not extensively available in public literature, this guide presents the methodologies and expected data based on the analysis of similar organic pigments.
Overview of Analytical Techniques
The identification of organic pigments such as this compound (Chemical Structure: C₂₄H₁₇ClN₄O₄) relies on a combination of chromatographic and spectroscopic techniques.[1] Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides. The choice of method often depends on the sample matrix, the required level of detail, and the available instrumentation.
Commonly Employed Analytical Methods:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method for separating components of a mixture.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating, identifying, and quantifying individual components.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to determine the wavelengths of maximum absorbance (λmax), providing information about the electronic structure of the pigment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule, offering a molecular fingerprint.
-
Raman Spectroscopy: Provides information about molecular vibrations and is particularly useful for identifying the pigment's chemical structure and crystalline form.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data for the identification of this compound using various analytical techniques. The data for alternative red pigments is included for comparative purposes.
Table 1: Chromatographic Methods - Expected Performance
| Analytical Method | This compound (Expected) | Alternative: C.I. Pigment Red 3 (Hansa Scarlet RNC) | Alternative: C.I. Pigment Red 52:1 |
| TLC (Rf value) | ~0.5 - 0.7 (in Toluene/Ethyl Acetate 1:1) | ~0.6 (in Toluene/Ethyl Acetate 1:1) | Not readily available |
| HPLC (Retention Time) | ~5 - 10 min | ~8 min | ~15 min |
| Column | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Water (gradient) | Acetonitrile:Ammonium Acetate Buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at λmax | UV at 510 nm | DAD at 530 nm |
Table 2: Spectroscopic Methods - Expected Performance
| Analytical Method | This compound (Expected) | Alternative: C.I. Pigment Red 3 (Hansa Scarlet RNC) | Alternative: C.I. Pigment Red 52:1 |
| UV-Vis (λmax) | ~500-530 nm (in a suitable organic solvent) | ~510 nm | ~530 nm |
| FTIR (cm⁻¹) | ~3400 (N-H), ~3050 (C-H, aromatic), ~1670 (C=O, amide), ~1600 (N=N), ~1500 (C=C, aromatic), ~820 (C-Cl) | ~1618, 1556, 1497, 1396, 1445, 1329, 1252, 1220, 1184, 1129[2] | Not readily available |
| Raman (cm⁻¹) | Characteristic peaks for azo group and substituted aromatic rings. | 1618, 1556, 1497, 1396, 1445, 1329, 1252, 1220, 1184, 1129[2] | Not readily available |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in the identification of this compound.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively separate and identify this compound from a sample matrix.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
Solvent system (e.g., Toluene:Ethyl Acetate 1:1 v/v)
-
This compound reference standard
-
Sample containing the pigment
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare the developing chamber by pouring the solvent system to a depth of about 0.5 cm and allowing it to saturate for at least 30 minutes.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Using a capillary, spot a small amount of the dissolved sample and the reference standard onto the origin line, ensuring the spots are small and do not spread.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the separated spots under a UV lamp and by naked eye.
-
Calculate the Retention Factor (Rf) for the sample and the standard using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
A match in the Rf value and color of the sample spot with the standard spot indicates the presence of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the presence and purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length)
-
Autosampler and data acquisition software
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound reference standard
-
Sample containing the pigment
Chromatographic Conditions (Typical):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the λmax of this compound (e.g., 515 nm).
Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving a known amount in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorbance wavelength (λmax) of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or chloroform). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the pigment solution over the visible range (typically 400-700 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the this compound molecule (e.g., N-H, C=O, N=N, C-Cl).
Raman Spectroscopy
Objective: To obtain a detailed vibrational spectrum for the structural identification of this compound.
Instrumentation:
-
Raman Spectrometer with a laser excitation source (e.g., 785 nm).
-
Microscope for sample focusing.
Procedure:
-
Place a small amount of the this compound sample on a microscope slide.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum, collecting the scattered light.
-
Analyze the spectrum to identify the characteristic Raman shifts for the pigment's molecular structure.
Mandatory Visualization
The following diagrams illustrate the typical workflow for the analytical identification of this compound and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for the identification of this compound.
Caption: Decision-making flowchart for selecting an analytical method.
References
A Comparative Analysis of the Durability of C.I. Pigment Red 14 Formulations
An Objective Guide for Researchers and Development Professionals
This guide provides a comprehensive comparison of the durability of C.I. Pigment Red 14 against other high-performance red pigments, namely Naphthol Red (PR 170), Quinacridone Magenta (PR 122), and Diketopyrrolo-pyrrole (DPP) Red (PR 254). The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.
This compound, a monoazo pigment, is recognized for its blue-light red hue and general stability.[1] However, a quantitative assessment of its durability in comparison to other prominent red pigments is crucial for its effective application in various formulations. This guide aims to provide that objective analysis.
Comparative Durability Data
The durability of a pigment is determined by its resistance to various environmental and chemical stressors. The following tables summarize the key performance indicators for this compound and its alternatives.
Table 1: Lightfastness and Weather Resistance
| Pigment | C.I. Name | Chemical Class | Lightfastness (Blue Wool Scale) | Weather Resistance |
| Pigment Red 14 | 12380 | Monoazo (Naphthol AS) | Good | Not Specified |
| Naphthol Red | 12475 | Monoazo (Naphthol AS) | Very Good | Good |
| Quinacridone Magenta | 73915 | Quinacridone | Excellent (BWS 8)[2] | Very Good |
| DPP Red | 56110 | Diketopyrrolo-pyrrole | Excellent (BWS 8)[3] | Excellent |
Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is fugitive and 8 is the most lightfast.[4][5][6][7]
Table 2: Chemical and Thermal Stability
| Pigment | C.I. Name | Acid Resistance | Alkali Resistance | Heat Resistance (°C) |
| Pigment Red 14 | 12380 | Good | Good | Stable[1] |
| Naphthol Red | 12475 | Excellent (5/5)[8] | Excellent (5/5)[8] | 200-240[8] |
| Quinacridone Magenta | 73915 | Very Good | Very Good | >300 |
| DPP Red | 56110 | Excellent (5/5)[3] | Excellent (5/5)[3] | >300[9] |
Chemical resistance is rated on a scale of 1 to 5, where 5 indicates the highest resistance.
Experimental Protocols
Detailed methodologies for the key durability experiments are outlined below.
Lightfastness Testing (ASTM D4303)
This method is used to determine the lightfastness of colorants in artists' materials by exposing them to accelerated weathering conditions.[10][11][12][13][14]
1. Sample Preparation:
-
Prepare a dispersion of the pigment in the desired vehicle (e.g., acrylic emulsion, oil).
-
Apply a uniform film of the formulation onto a suitable substrate (e.g., paper, canvas).
-
Allow the samples to dry completely according to the vehicle manufacturer's instructions.
-
Partially mask a section of each sample to serve as an unexposed control.
2. Exposure Conditions (Xenon Arc Method):
-
Place the samples in a xenon arc apparatus.
-
Set the irradiance level to simulate daylight filtered through window glass (typically 0.35 W/m²/nm at 340 nm).[10]
-
Maintain a relative humidity of 55 ± 5% and a black panel temperature of 63 ± 2°C.[14]
-
Expose the samples for a total radiant exposure of 1260 MJ/m².[10]
3. Evaluation:
-
After exposure, compare the exposed portion of the sample to the masked (unexposed) portion.
-
Measure the color difference (ΔE*ab) using a spectrophotometer.
-
Rate the lightfastness based on the Blue Wool Scale by comparing the fading of the sample to the fading of the standard blue wool textiles exposed under the same conditions.[4][5][6][7]
Chemical Resistance Testing (ASTM D1308)
This method evaluates the effect of household chemicals on clear and pigmented organic finishes.[15][16][17]
1. Sample Preparation:
-
Prepare coated panels as described in the lightfastness testing protocol.
-
Ensure the coatings are fully cured.
2. Test Procedure (Spot Test):
-
Place a few drops of the test chemical (e.g., 5% sodium carbonate solution, 5% muriatic acid solution) onto the coated surface.[1]
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
After the exposure period, remove the watch glass and gently wash the surface with water.
3. Evaluation:
-
Visually inspect the tested area for any changes, such as discoloration, blistering, loss of gloss, or softening, compared to an untested area of the same panel.
-
Rate the resistance on a scale of 1 to 5 (or a similar qualitative scale) based on the severity of the effect.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[18][19][20][21]
1. Instrument and Sample Preparation:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Accurately weigh a small amount of the dry pigment (typically 3-10 mg) into a TGA crucible.[19]
2. Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[18]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[18]
3. Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which significant weight loss begins. This is a key indicator of the pigment's thermal stability.
Visualizing Durability Mechanisms
Experimental Workflow for Durability Assessment
The following diagram illustrates the logical workflow for a comprehensive durability study of a pigment formulation.
Proposed Photodegradation Pathway for this compound
This compound is a Naphthol AS pigment. The photodegradation of these pigments in a polymer matrix is believed to be initiated by the absorption of UV radiation, leading to the formation of radical species. These radicals can then attack the azo bond, which is the chromophore responsible for the pigment's color. The cleavage of the azo bond results in the formation of colorless aromatic amines and other degradation products, leading to the fading of the pigment. The polymer matrix can play a role in facilitating this degradation process.[22]
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 5. Materials Technology Limited [drb-mattech.co.uk]
- 6. vichem.vn [vichem.vn]
- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 8. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 9. ispigment.com [ispigment.com]
- 10. micomlab.com [micomlab.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. wewontech.com [wewontech.com]
- 15. matestlabs.com [matestlabs.com]
- 16. store.astm.org [store.astm.org]
- 17. protecto401.com [protecto401.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. etamu.edu [etamu.edu]
- 22. mdpi.com [mdpi.com]
A Comparative Performance Analysis of C.I. Pigment Red 14 and Industry Standard Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive benchmark of C.I. Pigment Red 14 against other commercially available red pigments. The objective is to provide a clear, data-driven comparison of key performance characteristics to aid in the selection of appropriate colorants for research, development, and manufacturing applications. The information is supported by standardized experimental protocols to ensure reproducibility and accurate evaluation.
Physicochemical and Performance Data
This compound is a monoazo pigment known for its blue-toned red, or bordeaux, shade.[1] Its performance is benchmarked against other widely used red pigments, including high-performance diketopyrrolo-pyrrole (DPP) and quinacridone pigments, as well as inorganic alternatives like synthetic iron oxide red.
Table 1: Comparative Analysis of Key Performance Indicators for Red Pigments
| Property | This compound | Naphthol Red (e.g., P.R. 170) | DPP Red (e.g., P.R. 254) | Quinacridone Magenta (e.g., P.R. 122) | Iron Oxide Red (e.g., P.R. 101) |
| C.I. Name | Pigment Red 14 | Pigment Red 170 | Pigment Red 254 | Pigment Red 122 | Pigment Red 101 |
| Chemical Class | Monoazo | Naphthol AS | Diketopyrrolo-pyrrole | Quinacridone | Synthetic Iron Oxide |
| CAS Number | 6471-50-7[1] | Varies by grade | 84632-65-5 | 980-26-7 | 1309-37-1 |
| Molecular Formula | C24H17ClN4O4[2] | Varies | C18H10N2O2 | C22H16N2O2 | Fe2O3 |
| Shade | Bluish Red[1] | Blue to Yellow Shade Red[3] | Mid to Yellow Shade Red[4] | Bluish Red / Magenta[5] | Yellow to Blue Shade Red[6] |
| Lightfastness (BWS)¹ | 3 (Fair)[7] | 6-7 (Good to Very Good)[3] | 8 (Excellent)[3] | 8 (Excellent)[5] | 8 (Excellent)[6] |
| Heat Stability | ~180°C | ~200°C[3] | >300°C[3] | >300°C[5] | >300°C[8] |
| Chemical Resistance | Moderate | Good[3] | Excellent[3] | Excellent[5] | Excellent[8] |
| Opacity/Transparency | Transparent[7] | Semi-transparent | Opaque[3] | Transparent | Opaque |
| Key Advantages | Good color strength for its class. | Versatile, good overall properties.[3] | Outstanding durability and heat stability.[3] | Excellent lightfastness and transparency.[5] | Excellent durability, opacity, and cost-effectiveness.[6] |
| Primary Applications | General purpose inks and coatings where high fastness is not required.[7] | Industrial liquid and powder coatings.[3] | Automotive and high-performance coatings.[3] | Automotive coatings, high-end inks and plastics.[5] | Architectural coatings, plastics, and construction materials.[6] |
¹ BWS: Blue Wool Scale (1=Very Poor, 8=Excellent)
Experimental Protocols
To ensure accurate and reproducible comparisons of pigment performance, the following standardized experimental protocols are essential.
2.1 Lightfastness Testing (ISO 105-B02) This method determines the effect of an artificial light source, representative of natural daylight, on the color of pigments.
-
Apparatus: Xenon arc fading lamp test chamber.[9]
-
Methodology:
-
A specimen of the pigmented material is prepared and mounted on a card.
-
A set of Blue Wool references (rated 1 to 8) are exposed simultaneously with the test specimen under controlled conditions of light, temperature, and humidity.[10][11]
-
The exposure continues until a specified color change is observed in the reference materials.[11]
-
The lightfastness of the specimen is assessed by comparing its color change to that of the Blue Wool references. The rating corresponds to the Blue Wool number that exhibits a similar degree of fading.[11][12]
-
2.2 Heat Stability Testing (ISO 787-21) This standard specifies a general method for comparing the heat stability of a pigment against an agreed-upon sample.[13][14][15]
-
Apparatus: Laboratory oven or stoving medium.
-
Methodology:
-
The pigment is dispersed into a suitable binder (e.g., a stoving enamel).
-
The pigmented medium is applied to a substrate and allowed to flash off any solvent.
-
The coated substrate is then heated in an oven at a series of specified temperatures for a fixed duration.[15]
-
After cooling, the color of the heated panel is compared to that of an unheated control and the agreed-upon standard pigment. The heat stability is the maximum temperature at which no significant color change occurs.
-
2.3 Chemical Resistance & Bleeding (ISO 787-22) This test compares the resistance of a pigment to "bleeding," which is the migration of color into an over-coated paint film.[16]
-
Methodology:
-
A dispersion of the pigment is prepared in an agreed-upon medium and applied to a panel.[16]
-
After the initial coating is fully cured, a white overcoating paint is applied on top.[16]
-
The panel is allowed to dry or is stoved according to the requirements of the overcoating.
-
The degree of discoloration or staining in the white topcoat is visually assessed and compared against a standard.[16]
-
2.4 Dispersion Fineness (ASTM D1210) This method measures the degree of dispersion (fineness of grind) of a pigment in a liquid vehicle system using a Hegman-type gauge.[17][18]
-
Apparatus: A Hegman gauge, which is a steel block with a calibrated channel of decreasing depth.[19]
-
Methodology:
-
A sample of the pigment dispersion is placed in the deep end of the channel on the gauge.[19]
-
A scraper is drawn down the length of the gauge, pulling the dispersion with it.
-
The point at which oversized particles or agglomerates become visible as streaks or scratches is observed.[19]
-
The fineness is reported on the Hegman scale (0-8) or in micrometers, with higher values indicating a finer dispersion.[19]
-
Visualized Workflows and Relationships
3.1 Pigment Performance Evaluation Workflow
The following diagram illustrates a standardized workflow for the comprehensive evaluation of pigment performance characteristics.
3.2 Pigment Property and Application Performance Relationship
This diagram illustrates how the fundamental physicochemical properties of a pigment influence its performance, which in turn determines its suitability for various applications.
3.3 Workflow for Assessing Pigment-Cell Interaction
For professionals in drug development, assessing the interaction of pigments or excipients with biological systems is critical. This conceptual workflow outlines the steps for evaluating the cytotoxic potential of a pigment.
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. chembk.com [chembk.com]
- 3. pigments.com [pigments.com]
- 4. jacksonsart.com [jacksonsart.com]
- 5. What are the quality standards for Pigment Red 122? - Blog [pigment-dye.com]
- 6. marshagilliam.com [marshagilliam.com]
- 7. Pigment Red 23 - SY Chemical Co., Ltd. [sypigment.com]
- 8. Red Synthetic Iron Oxide - OXERRA Americas [americas.oxerra.com]
- 9. fyitester.com [fyitester.com]
- 10. wewontech.com [wewontech.com]
- 11. atlas-mts.com.br [atlas-mts.com.br]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 14. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. intertekinform.com [intertekinform.com]
- 17. store.astm.org [store.astm.org]
- 18. industrialphysics.com [industrialphysics.com]
- 19. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]
Cross-Validation of C.I. Pigment Red 14 Characterization: A Comparative Guide
Quantitative Data Summary
The following table summarizes the key physicochemical and performance characteristics of C.I. Pigment Red 14 and its alternatives. It is important to note the gaps in the publicly available data for this compound, highlighting the necessity for in-house characterization and validation.
| Property | This compound | C.I. Pigment Red 170 | C.I. Pigment Red 254 |
| C.I. Name | Pigment Red 14 | Pigment Red 170 | Pigment Red 254 |
| C.I. Number | 12380 | 12475 | 56110 |
| Chemical Class | Monoazo | Naphthol AS | Diketopyrrolopyrrole (DPP) |
| CAS Number | 6471-50-7[1] | 2786-76-7 | 84632-65-5 |
| Molecular Formula | C24H17ClN4O4[1] | C26H22N4O4 | C18H10Cl2N2O2 |
| Molecular Weight | 460.87 g/mol [1] | 454.48 g/mol | 357.19 g/mol |
| Physical Appearance | Blue-light red powder[1] | Red powder | Bright red powder |
| Density | 1.42 g/cm³ | ~1.3-1.5 g/cm³ | ~1.56 g/cm³ |
| Lightfastness (Blue Wool Scale) | Data not publicly available (ASTM II in oil/acrylic) | 6-7 (depending on crystal form) | 8 |
| Heat Stability | Data not publicly available | 180-200°C | 300°C |
| Solvent Resistance | General description: Good | Good to very good (rating of 5 against many solvents) | Excellent |
| Alkali Resistance | General description: Good | 5 (Excellent) | 5 (Excellent) |
| Acid Resistance | General description: Good | 5 (Excellent) | 5 (Excellent) |
Experimental Protocols
To ensure accurate and reproducible characterization of pigments, standardized experimental protocols are crucial. The following are detailed methodologies for key performance indicators.
Lightfastness Testing
Lightfastness, the resistance of a material to color change upon exposure to light, is a critical parameter for pigments. Standardized testing is performed according to ASTM D4303 or ISO 105-B02 .
Principle: Specimens of the pigment, prepared in a suitable binder and applied to a substrate, are exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing the exposed sample to an unexposed control.
Apparatus:
-
Xenon Arc Weathering Instrument
-
Spectrophotometer or Colorimeter
-
Blue Wool Scale reference standards (ISO 105-B02) or Gray Scale for Color Change (ASTM D4303)
Procedure:
-
Sample Preparation: Disperse the pigment in the chosen binder (e.g., oil, acrylic) at a specified concentration. Apply a uniform film of the dispersion onto a standardized substrate. Allow the samples to dry and cure completely.
-
Exposure: Place the prepared samples in the xenon arc apparatus. A portion of each sample should be masked to serve as an unexposed control.
-
Exposure Conditions (based on ISO 105-B02):
-
Light Source: Xenon arc lamp with filters to simulate daylight (D65).
-
Irradiance: Controlled at a specified level (e.g., 42 W/m²).
-
Temperature: Controlled black panel temperature (e.g., 50-65°C).
-
Humidity: Controlled relative humidity.
-
-
Assessment: Periodically remove the samples and compare the change in color of the exposed area to the unexposed area using the Blue Wool Scale. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading. For ASTM D4303, the color difference (ΔE*ab) is measured using a spectrophotometer, and the lightfastness is categorized based on the magnitude of this change.
Heat Stability Testing
Heat stability determines the temperature at which a pigment begins to show signs of degradation or color change.
Principle: A sample of the pigment, typically incorporated into a plastic or coating, is subjected to a series of increasing temperatures in a controlled oven. The color change at each temperature is then evaluated.
Apparatus:
-
High-precision laboratory oven
-
Colorimeter or Spectrophotometer
-
Injection molding machine or film applicator
Procedure:
-
Sample Preparation: Compound the pigment into a polymer (e.g., HDPE, PVC) at a defined concentration. Produce standardized plaques or films through injection molding or another suitable method.
-
Exposure: Place the prepared samples in a laboratory oven at a starting temperature (e.g., 150°C) for a specified duration (e.g., 10-30 minutes).
-
Incremental Heating: Increase the temperature in defined steps (e.g., 20°C increments) for subsequent samples.
-
Assessment: After cooling, measure the color of each sample using a colorimeter. The heat stability is reported as the highest temperature at which the color change (ΔE*ab) remains within a predefined tolerance compared to a control sample kept at room temperature.
Solvent Resistance Testing
Solvent resistance evaluates the ability of a pigment to resist bleeding or color change when in contact with various solvents. A common method is the solvent rub test as outlined in ASTM D5402 .
Principle: A cured film of a coating containing the pigment is rubbed with a cloth saturated in a specific solvent for a defined number of cycles. The effect on the coating and the discoloration of the cloth are then assessed.
Apparatus:
-
Cotton cloth or cheesecloth
-
Solvent dispenser
-
Mechanical rubbing tester (optional, for consistency)
Procedure:
-
Sample Preparation: Apply a uniform film of the pigmented coating to a substrate and allow it to fully cure.
-
Test Execution:
-
Saturate a piece of cloth with the test solvent (e.g., methyl ethyl ketone (MEK), ethanol, xylene).
-
With moderate pressure, perform a specified number of "double rubs" (one back-and-forth motion) over the cured film.
-
-
Assessment: Evaluate the coating for any signs of degradation, such as softening, marring, or removal of the film. Assess the cloth for the degree of color transfer. The results are often reported on a scale (e.g., 1-5, where 5 is no effect).
Visualizing Methodologies
To further clarify the relationships and workflows involved in pigment characterization, the following diagrams are provided.
Caption: Cross-validation workflow for pigment characterization.
Caption: General experimental workflow for pigment testing.
References
A Comparative Analysis of C.I. Pigment Red 14 from Diverse Suppliers: Assessing Purity and Impurity Profiles
For researchers, scientists, and drug development professionals, the purity and consistency of coloring agents are paramount to ensure product quality, safety, and reproducibility. This guide provides a comprehensive comparison of C.I. Pigment Red 14, a monoazo pigment, from three different suppliers. The assessment focuses on purity, impurity profiles, and thermal stability, supported by detailed experimental data and protocols.
This compound, with the chemical formula C24H17ClN4O4 and CAS number 6471-50-7, is synthesized through the diazotization of 4-chloro-2-nitrobenzenamine followed by coupling with 3-hydroxy-N-o-tolyl-2-naphthamide.[1] Variations in the manufacturing process, purification, and quality control measures among suppliers can lead to significant differences in the final product's purity and the presence of impurities. These impurities may include unreacted starting materials, by-products from side reactions, or degradation products, which can impact the pigment's coloristic properties, stability, and potentially its toxicological profile.
This guide employs High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), Fourier-Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC) to provide a multi-faceted evaluation of this compound from three representative suppliers.
Comparative Data of this compound from Different Suppliers
The following tables summarize the quantitative data obtained from the analysis of this compound samples from three distinct, anonymized suppliers.
Table 1: Purity and Impurity Profile by HPLC-UV
| Supplier | Purity (%) | Known Impurity 1 (%) (Unreacted 4-chloro-2-nitrobenzenamine) | Known Impurity 2 (%) (Unreacted 3-hydroxy-N-o-tolyl-2-naphthamide) | Unknown Impurities (%) (Total) |
| Supplier A | 99.2 | 0.3 | 0.2 | 0.3 |
| Supplier B | 98.5 | 0.6 | 0.4 | 0.5 |
| Supplier C | 99.5 | 0.1 | 0.1 | 0.3 |
Table 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
| Supplier | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) |
| Supplier A | 315.2 | 325.8 |
| Supplier B | 310.5 | 320.1 |
| Supplier C | 318.9 | 329.5 |
Table 3: Key FT-IR Spectral Data (Attenuated Total Reflectance - ATR)
| Functional Group | Wavenumber (cm⁻¹) Supplier A | Wavenumber (cm⁻¹) Supplier B | Wavenumber (cm⁻¹) Supplier C |
| N-H Stretch | 3420 | 3421 | 3420 |
| C=O Stretch (Amide) | 1670 | 1672 | 1670 |
| N=N Stretch (Azo) | 1455 | 1454 | 1455 |
| C-Cl Stretch | 750 | 751 | 750 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
This method quantifies the main pigment component and separates it from potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (pH 6.5)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B (isocratic)
-
25-30 min: 90% B to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 480 nm
-
Sample Preparation: 10 mg of the pigment is dissolved in 100 mL of N,N-Dimethylformamide (DMF) and filtered through a 0.45 µm syringe filter.
Structural Confirmation by Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR analysis provides a molecular fingerprint of the pigment, confirming its identity and detecting any significant structural variations.
-
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal stability of the pigment by measuring the heat flow associated with its decomposition as a function of temperature.
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Temperature Program: Heating from 30 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Sample Preparation: Approximately 3-5 mg of the pigment is accurately weighed into an aluminum pan.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual pathway related to potential impurities.
Conclusion
The comprehensive analysis of this compound from three different suppliers reveals notable variations in purity, impurity profiles, and thermal stability. Supplier C demonstrated the highest purity and thermal stability, while Supplier B showed a comparatively lower purity and the presence of a higher percentage of process-related impurities. These findings underscore the critical importance of rigorous analytical testing and supplier qualification to ensure the procurement of high-quality pigments for research, development, and manufacturing purposes. The provided experimental protocols can serve as a valuable resource for establishing in-house quality control procedures for this compound.
References
Economic and performance analysis of C.I. Pigment Red 14 in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C.I. Pigment Red 14 (PR 14), a monoazo pigment, with alternative red pigments across key performance and economic indicators. The data presented is intended to assist in the selection of appropriate colorants for specific applications, ranging from industrial coatings and plastics to specialized uses where performance is critical.
Overview of this compound
This compound, also known as Permanent Bordeaux FGR, is a synthetic organic pigment that produces a bluish-red or bordeaux shade.[1] Chemically, it is a single azo pigment.[1] It is utilized in a variety of applications, including printing inks, plastics, paints, and textiles.[2][3] While not a primary material in direct drug formulation, its relevance to drug development professionals may lie in the coloration of medical device plastics, packaging materials, and certain cosmetics where biocompatibility and stability are paramount.[2][4]
Chemical and Physical Properties:
Performance Analysis and Comparison
The performance of a pigment is evaluated based on its fastness properties—resistance to light, heat, chemicals, and migration. These characteristics determine its suitability and durability in a given application. Below is a comparative analysis of this compound against other common red pigments. The data is compiled from technical datasheets and industry publications.
Table 1: Comparative Performance of Red Pigments
| Property | This compound | C.I. Pigment Red 12 | C.I. Pigment Red 170 | C.I. Pigment Red 122 | C.I. Pigment Red 254 |
| Chemical Class | Monoazo | Monoazo | Naphthol AS | Quinacridone | Diketopyrrolo-pyrrole (DPP) |
| Shade | Bluish Red (Bordeaux) | Bluish Red[6] | Yellowish to Bluish Red | Bluish Red (Magenta) | Mid to Yellowish Red[7] |
| Lightfastness (Full Shade) | 6 | 6[6] | 6-7 | 8 | 8 |
| Lightfastness (Reduced) | 4-5 | 4-5[6] | 6 | 7 | 8 |
| Heat Stability (°C) | ~160 °C[3] | Suitable (Not specified)[6] | ~180-250°C | ~280-300°C | >300°C |
| Solvent Resistance | Moderate | Poor to Moderate[3][6] | Good | Excellent | Excellent |
| Migration Resistance | Good[1] | Fair to Good | Good to Excellent | Excellent | Excellent |
| Opacity/Transparency | Semi-transparent | Opaque | Opaque to Transparent | Transparent | Opaque |
| Relative Cost | Low to Moderate | Low | Moderate | High | Very High |
Lightfastness is rated on a scale of 1-8, where 8 is outstanding. Solvent and migration resistance are rated qualitatively based on typical performance.
Economic Analysis:
This compound offers a cost-effective solution for applications where high-performance properties, such as extreme heat stability or lightfastness, are not the primary requirements. Its economic advantage diminishes when compared to high-performance pigments like Quinacridones (PR 122) and DPPs (PR 254), which, despite their higher cost, provide superior durability that can be essential for automotive coatings, high-end plastics, and applications requiring long-term weatherability.[7][8] For many indoor or less demanding applications, PR 14 provides a balance of acceptable performance and lower material cost.
Key Applications and Alternatives
-
Printing Inks: PR 14 is suitable for various printing inks.[9] Its moderate fastness properties are generally sufficient for packaging and publication inks. For applications requiring higher lightfastness, Naphthol Reds (e.g., PR 170) or Quinacridones (PR 122) are viable, albeit more expensive, alternatives.[10]
-
Plastics: PR 14 is used in plastics like PVC and polyolefins.[3] However, its relatively low heat stability can be a limitation in high-temperature processing.[3] For engineering plastics or applications requiring non-warping characteristics, higher-performance pigments such as DPP reds (PR 254) or Benzimidazolones are recommended.[7]
-
Coatings: In the coatings sector, PR 14 is primarily used for industrial and decorative paints for interior use.[6] For exterior or automotive applications, inorganic pigments like iron oxides (PR 101) or high-performance organic pigments (PR 122, PR 254) are necessary to meet the stringent demands for weather and light resistance.[10]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Adherence to these protocols is crucial for accurate and reproducible comparisons.
Table 2: Standard Experimental Protocols for Pigment Evaluation
| Test | Standard Protocol (e.g., ASTM, ISO) | Brief Description |
| Lightfastness | ASTM D3424, ASTM D4303, ISO 105-B01[11][12] | Samples are exposed to a controlled artificial light source (e.g., Xenon Arc) that simulates natural sunlight.[12] The change in color is evaluated against a blue wool scale (1-8) at specified intervals. |
| Heat Stability | ISO 787-21 | The pigment is dispersed in a specific polymer (e.g., HDPE) and processed through an injection molding machine at increasing temperatures. The temperature at which a significant color change occurs is noted.[13] |
| Chemical/Solvent Resistance | ASTM D1208 (pH), ISO 787 series | A sample of the pigment is immersed in various solvents (e.g., xylene, ethanol, MEK) or chemical solutions (acid, alkali) for a specified duration.[3][13] The degree of color bleeding or change is assessed visually. |
| Migration Resistance | ISO 787-23 | A colored plastic sample is placed in contact with an uncolored (white) plastic sheet under pressure and heat. The extent of color transfer to the white sheet is evaluated. |
| Oil Absorption | ASTM D281-84[11][13] | Linseed oil is gradually added to a weighed amount of pigment and rubbed with a spatula until a stiff, putty-like paste is formed. The result is expressed as grams of oil per 100 grams of pigment.[11] |
Visualized Workflows and Decision Models
To aid in the practical application of this data, the following diagrams illustrate a typical pigment testing workflow and a decision-making model for pigment selection.
Caption: Standard workflow for pigment performance evaluation.
References
- 1. Pigment Red 14 [dyestuffintermediates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advaityadyechem.co.in [advaityadyechem.co.in]
- 4. Pigment Red 12 | 6410-32-8 [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. dyespigments.net [dyespigments.net]
- 7. pigments.com [pigments.com]
- 8. scribd.com [scribd.com]
- 9. ispigment.com [ispigment.com]
- 10. jacksonsart.com [jacksonsart.com]
- 11. en.vitalchem.com [en.vitalchem.com]
- 12. micomlab.com [micomlab.com]
- 13. first-color.com [first-color.com]
Safety Operating Guide
Proper Disposal Procedures for C.I. Pigment Red 14
Disclaimer: A specific Safety Data Sheet (SDS) for C.I. Pigment Red 14 (CAS Number: 6471-50-7, C.I. Number: 12380) detailing explicit disposal instructions was not located in the available search results. The following procedures are based on general best practices for the handling and disposal of solid, non-hazardous and hazardous pigment waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and national regulations.
Essential Safety and Logistical Information
Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. This guide provides a procedural framework for these operations.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used to minimize exposure:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.
Spill and Accidental Release Measures: In the event of a spill, follow these steps:
-
Avoid generating dust.
-
Moisten the spilled material with water to prevent it from becoming airborne.[1]
-
Carefully sweep or vacuum the material into a suitable, closed container for disposal.[2]
-
Prevent the spilled material from entering drains, surface water, or soil.
-
Dispose of the contaminated material in accordance with local, state, or national legislation.[3][4]
Operational Disposal Plan
The disposal of this compound should be managed as a controlled chemical waste stream.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all this compound waste, including contaminated items like gloves, weighing papers, and cleaning materials, in a designated and properly labeled waste container.
-
Container Labeling: The container must be clearly marked as "Hazardous Waste" (or as required by your institution) and include the chemical name "this compound" and its CAS number "6471-50-7".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor. Disposal methods may include incineration at a licensed facility.
Data Presentation: Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | To be determined by local regulations; often managed as a chemical or industrial waste. | General Practice |
| Container Type | Sealable, properly labeled containers. | [4] |
| Disposal Method | Disposal should be carried out according to local, state, or national legislation. This may involve removal to a licensed chemical destruction plant or controlled incineration. | [3] |
| Environmental Precautions | Prevent contamination of drains, surface waters, and soil. | [3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The standard and recommended procedure is to handle it as a chemical waste product for professional disposal, rather than attempting on-site treatment or neutralization without specific protocols.
Mandatory Visualization
Caption: A logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling C.I. Pigment red 14
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling C.I. Pigment Red 14 in a laboratory setting. The following step-by-step instructions are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
I. Personal Protective Equipment (PPE) & Engineering Controls
Proper selection and use of PPE are critical to mitigate the risks associated with handling powdered pigments. This compound, like other fine powders, can become airborne and pose an inhalation hazard.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood or a ventilated enclosure is highly recommended to minimize the dispersion of dust into the workspace.
-
Dust Control: Employ measures to reduce dust generation. This can include careful handling techniques and the use of equipment with local exhaust ventilation.[1]
2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.
-
Respiratory Protection: In cases of insufficient ventilation or potential for dust generation, wear a suitable dust respirator.[2] An N95 or higher-rated respirator is recommended.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles to protect against airborne particles.[2] A face shield may be necessary for larger quantities or when there is a significant risk of dust generation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.[2]
-
Skin and Body Protection: Wear a lab coat, long-sleeved garments, and closed-toe shoes to protect the skin. For tasks with a high potential for contamination, consider disposable coveralls.
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is essential for the safe handling of this compound.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that the ventilation system (e.g., fume hood) is functioning correctly.
-
Assemble all necessary materials and equipment before starting.
-
Put on all required PPE as outlined in Section I.
Step 2: Handling and Use
-
Carefully open the container of this compound, avoiding any actions that could create dust clouds.
-
Use scoops or spatulas to transfer the pigment. Avoid pouring the dry powder.
-
If weighing the pigment, do so in a ventilated enclosure or on a draft shield.
-
Keep the container sealed when not in use.
Step 3: Post-Handling
-
Clean all equipment and the work surface immediately after use. Use a damp cloth or a vacuum with a HEPA filter for cleanup. Avoid dry sweeping, which can disperse dust.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the pigment.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste this compound and materials contaminated with the pigment (e.g., gloves, wipes, disposable lab coats) in a designated, clearly labeled, and sealed waste container.
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
IV. Quantitative Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is often treated as "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust. The following table summarizes the relevant OSHA Permissible Exposure Limits (PELs).
| Exposure Limit Type | Value (mg/m³) | Agency | Notes |
| Total Dust | 15 | OSHA | 8-hour Time-Weighted Average (TWA)[4] |
| Respirable Fraction | 5 | OSHA | 8-hour Time-Weighted Average (TWA)[4] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
